Dibenz(b,h)acridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
226-97-1 |
|---|---|
Molecular Formula |
C21H13N |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene |
InChI |
InChI=1S/C21H13N/c1-2-7-16-13-20-18(11-15(16)6-1)12-17-10-9-14-5-3-4-8-19(14)21(17)22-20/h1-13H |
InChI Key |
XVWMDKOMMYJZJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC5=CC=CC=C5C=C4N=C32 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Physical and Chemical Properties of Dibenz(a,h)acridine
Disclaimer: This technical guide primarily details the properties and biological interactions of Dibenz(a,h)acridine due to a significant lack of available data for the specific isomer Dibenz(b,h)acridine. The information presented for Dibenz(a,h)acridine serves as a comprehensive reference for a closely related and well-studied compound within the dibenzacridine family.
Core Physical and Chemical Properties
Dibenz(a,h)acridine is a polycyclic aromatic hydrocarbon (PAH) and a nitrogen-containing heterocyclic aromatic compound. It is recognized for its potent mutagenic and carcinogenic properties.[1] It manifests as yellow crystals and is insoluble in water.[2][3] This compound is found in petroleum refinery emissions, coal combustion emissions, tobacco smoke, and coal tar pitch.[4]
Tabulated Physical and Chemical Data
The following tables summarize the key physical and chemical properties of Dibenz(a,h)acridine.
| Identifier | Value | Reference |
| CAS Number | 226-36-8 | [4][5][6] |
| Molecular Formula | C₂₁H₁₃N | [5][7] |
| Molecular Weight | 279.33 g/mol | [5] |
| IUPAC Name | 2-azapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | [3] |
| Synonyms | DB(A,H)AC, Dibenz(a,d)acridine, 1,2,5,6-Dibenzacridine, 7-Azadibenz(a,h)anthracene | [3][4] |
| Property | Value | Reference |
| Melting Point | 223-224 °C | [2] |
| Boiling Point (est.) | 412.11 °C | [2] |
| Water Solubility | Insoluble | [2][3] |
| Solubility in other solvents | Slightly soluble in Benzene and Chloroform | [2] |
| Appearance | Yellow Crystalline Solid | [2] |
| Vapor Pressure | 6.07 x 10⁻¹¹ mmHg at 25°C | [1] |
| pKa (Predicted) | 4.71 ± 0.30 | [2] |
Experimental Protocols
Analytical Detection and Quantification
A common method for the analysis of Dibenz(a,h)acridine in environmental samples involves high-performance liquid chromatography (HPLC).
Protocol for Analysis in Airborne Particulate Matter:
-
Extraction: Airborne particulate matter is collected, and Dibenz(a,h)acridine is extracted from the sample using toluene (B28343) with ultrasonic treatment.
-
Purification: The toluene extract is then subjected to a liquid-liquid extraction with phosphoric acid to separate the nitrogen-containing aromatic compounds. The acidic phase is then neutralized, and the analyte is re-extracted with dichloromethane (B109758).
-
Analysis: The final dichloromethane extract is analyzed by capillary gas chromatography with a nitrogen-sensitive detector.[3]
Alternatively, HPLC coupled with on-line fluorescence detection can be used after a pre-separation step using one-dimensional dual-band thin-layer chromatography, which has been shown to achieve a recovery rate of 97.8%.[3]
Metabolism Studies in Rat Liver Microsomes
The metabolic activation of Dibenz(a,h)acridine is a critical area of study due to its carcinogenic nature.
Protocol for In Vitro Metabolism Assay:
-
Preparation of Microsomes: Liver microsomes are prepared from male Sprague-Dawley rats. For induced studies, rats are pre-treated with agents such as 3-methylcholanthrene (B14862) (3-MC), phenobarbital (B1680315) (PB), or Dibenz(a,h)acridine itself.
-
Incubation: The prepared microsomes are incubated with Dibenz(a,h)acridine for a defined period (e.g., 6 minutes).
-
Metabolite Extraction and Analysis: The reaction is stopped, and the metabolites are extracted. The profile of metabolites is then analyzed, typically by HPLC, to identify and quantify the products formed.[8]
Metabolic Pathway and Signaling
Dibenz(a,h)acridine is metabolized by cytochrome P450 enzymes in the liver. This metabolic process can lead to the formation of highly reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.
The primary metabolic pathway involves the formation of dihydrodiols. The predominant metabolites are DB[a,h]AC-3,4-dihydrodiol and DB[a,h]AC-10,11-dihydrodiol.[8] These can be further metabolized to form highly mutagenic bay-region diol epoxides.[9][10] Specifically, the 10,11-diol-8,9-epoxides have been found to be significantly more mutagenic than the 3,4-diol-1,2-epoxides in both bacterial and mammalian cells.[10]
Below is a diagram illustrating the metabolic activation of Dibenz(a,h)acridine.
Chemical Reactivity and Hazards
Dibenz(a,h)acridine is a stable compound but can undergo reactions typical of polycyclic aromatic hydrocarbons. It is important to handle this compound with care due to its toxicity.
Reactivity Profile
-
Acid-Base Reactions: As a nitrogen-containing heterocycle, Dibenz(a,h)acridine can neutralize acids in exothermic reactions to form salts.
-
Incompatibilities: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.
-
With Strong Reducing Agents: Combination with strong reducing agents such as hydrides may generate flammable hydrogen gas.
-
Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[3]
Health and Safety
Dibenz(a,h)acridine is classified as a carcinogen.[3] It is also suspected of causing genetic defects.[3] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis
References
- 1. Cas 226-36-8,DIBENZ(A,H)ACRIDINE | lookchem [lookchem.com]
- 2. DIBENZ(A,H)ACRIDINE CAS#: 226-36-8 [m.chemicalbook.com]
- 3. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibenz[a,h]acridine - OEHHA [oehha.ca.gov]
- 5. ジベンズ[a,h]アクリジン - [sigmaaldrich.com]
- 6. accustandard.com [accustandard.com]
- 7. Dibenz(a,h)acridine [webbook.nist.gov]
- 8. Metabolism of dibenz[a,h]acridine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective metabolism of dibenz[a,h]acridine to bay-region diol epoxides by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenicity of dihydrodiols and diol epoxides of dibenz[a, h]acridine in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
Unveiling the Past: A Technical Guide to the Historical Synthesis of Dibenz(b,h)acridine
For Researchers, Scientists, and Drug Development Professionals
Dibenz(b,h)acridine, a pentacyclic aromatic heterocycle, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties have made it a target for synthetic chemists for over a century. This in-depth technical guide explores the foundational historical methods for the synthesis of the this compound core, providing a crucial understanding of the evolution of synthetic strategies for this important class of compounds. While specific historical protocols for the direct synthesis of this compound are not abundantly detailed in readily available literature, the principles of classical acridine (B1665455) syntheses, namely the Bernthsen and Ullmann reactions, provide the bedrock upon which its synthesis was likely first approached.
Classical Synthetic Strategies: Bernthsen and Ullmann Reactions
The historical synthesis of acridine and its polycyclic derivatives has been dominated by two primary named reactions: the Bernthsen acridine synthesis and the Ullmann condensation. These methods, developed in the late 19th and early 20th centuries, remain fundamental in the conceptualization of synthetic routes to complex aza-aromatic systems.
The Bernthsen Acridine Synthesis
The Bernthsen acridine synthesis, first reported in 1878, involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a dehydrating agent, typically zinc chloride, at high temperatures.[1] For the synthesis of a complex structure like this compound, this would conceptually involve the reaction of a dinaphthylamine with an appropriate carboxylic acid.
Conceptual Application to this compound:
A plausible historical approach to this compound via the Bernthsen synthesis would involve the reaction of di-β-naphthylamine with a suitable carboxylic acid, such as formic acid, to introduce the central carbon of the acridine core.
Hypothetical Experimental Protocol (Based on Bernthsen Acridine Synthesis Principles):
-
Reactants: Di-β-naphthylamine, Formic Acid, Zinc Chloride (anhydrous).
-
Procedure:
-
A mixture of di-β-naphthylamine and an excess of formic acid is heated with anhydrous zinc chloride.
-
The reaction mixture is heated to a high temperature, typically in the range of 200-270°C, for an extended period, often 24 hours.[1]
-
Upon completion, the reaction mass is cooled and treated with water to dissolve the zinc chloride.
-
The crude product is then subjected to a workup procedure involving neutralization and extraction with an organic solvent.
-
Purification of the resulting this compound would likely involve recrystallization or sublimation.
-
Quantitative Data from Analogous Reactions:
While specific yield data for the direct synthesis of this compound via the Bernthsen method is scarce in historical literature, analogous reactions for simpler 9-substituted acridines report yields that can vary significantly based on the substrates and reaction conditions. The use of polyphosphoric acid (PPA) as a catalyst has been shown to allow for lower reaction temperatures, though often with a decrease in yield.[1]
| Parameter | Value | Reference |
| Temperature | 200-270 °C (with ZnCl₂) | [1] |
| Reaction Time | 24 hours | [1] |
The Ullmann Condensation
The Ullmann condensation, and related Ullmann-type reactions, are copper-catalyzed nucleophilic aromatic substitution reactions.[2][3] In the context of acridine synthesis, a key variation is the Jourdan-Ullmann-Goldberg synthesis, which involves the copper-catalyzed reaction of an anthranilic acid derivative with an aryl halide, followed by cyclization.
Conceptual Application to this compound:
A historical Ullmann approach to the this compound core could involve the intramolecular cyclization of a suitably substituted N-arylnaphthylamine-carboxylic acid. This precursor would be assembled via an initial intermolecular Ullmann condensation.
Hypothetical Experimental Protocol (Based on Ullmann Condensation Principles):
-
Reactants: 2-Amino-3-naphthoic acid, 2-Bromonaphthalene (B93597), Copper powder, Potassium carbonate.
-
Procedure:
-
Step 1: N-Arylation. 2-Amino-3-naphthoic acid and 2-bromonaphthalene are heated in the presence of copper powder and a base such as potassium carbonate in a high-boiling solvent like nitrobenzene.
-
The resulting N-(naphthalen-2-yl)-2-aminonaphthalene-3-carboxylic acid is isolated and purified.
-
Step 2: Cyclization. The intermediate acid is then subjected to cyclization by heating with a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid to yield the corresponding acridone.
-
Step 3: Reduction. The dibenz(b,h)acridone is then reduced to this compound, for example, by heating with zinc dust.
-
Quantitative Data from Analogous Reactions:
Traditional Ullmann reactions often required harsh conditions and stoichiometric amounts of copper.[2] Yields for the N-arylation step can be moderate to good, but the subsequent cyclization and reduction steps would introduce further yield losses.
| Parameter | Value | Reference |
| Temperature | > 210 °C (for N-arylation) | [2] |
| Catalyst | Copper powder | [2][3] |
Logical Relationship of Historical Synthesis Methods
The following diagram illustrates the conceptual relationship between the two primary historical methods for the synthesis of a generic acridine core, which would be adapted for the synthesis of this compound.
Caption: Conceptual overview of Bernthsen and Ullmann syntheses for the this compound core.
Conclusion
The historical synthesis of this compound, while not extensively documented as a standalone topic, can be inferred from the foundational principles of acridine synthesis. The Bernthsen and Ullmann reactions represent the classical, albeit often harsh, methods that would have been employed. These early approaches laid the groundwork for the development of more modern, efficient, and milder synthetic routes to this important class of polycyclic aza-aromatic compounds. Understanding these historical methods provides valuable context for contemporary synthetic design and highlights the significant advancements in organic synthesis over the past century. Further research into archival chemical literature may yet uncover more specific details of the early preparations of this specific and complex acridine derivative.
References
Spectroscopic Profile of Dibenz(b,h)acridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dibenz(b,h)acridine, a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental science and toxicology. Due to the limited availability of experimentally derived spectroscopic data for this specific isomer in publicly accessible literature, this document presents a combination of available mass spectrometry data, representative infrared spectroscopy data from a closely related isomer, and expected nuclear magnetic resonance spectral characteristics based on analogous compounds. Detailed experimental protocols for acquiring such data are also provided, alongside a visualization of the general metabolic activation pathway for carcinogenic PAHs.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound.
Table 1: Mass Spectrometry Data for Dibenz(a,h)acridine
Data obtained for the closely related isomer, Dibenz(a,h)acridine, which is expected to have the same molecular weight and fragmentation pattern.
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₁₃N | NIST |
| Molecular Weight | 279.33 g/mol | NIST |
| Major Mass Spectrum Peaks (m/z) | 279 (M+), 278, 139.5 | NIST |
Table 2: Representative Infrared (IR) Spectroscopy Data for Dibenz(a,j)acridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretching (aromatic) |
| ~1600 | Medium | C=C stretching (aromatic) |
| ~1450 | Medium | C=C stretching (aromatic) |
| ~880 | Strong | C-H out-of-plane bending |
| ~750 | Strong | C-H out-of-plane bending |
Table 3: Expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Remarks |
| ¹H | 7.5 - 9.0 | The protons are in the aromatic region, deshielded due to ring currents. Protons in sterically hindered positions (bay region) will appear at the lower field end of the range. |
| ¹³C | 120 - 150 | Aromatic carbons. Quaternary carbons, particularly those at ring junctions and adjacent to the nitrogen atom, will have distinct chemical shifts. |
Experimental Protocols
The following sections detail standardized methodologies for the spectroscopic analysis of solid aromatic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)). The choice of solvent depends on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should encompass the aromatic region (typically 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The spectral width should cover the expected range for aromatic carbons (e.g., 0-160 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify functional groups and obtain a characteristic vibrational fingerprint of the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the spectrometer's sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a solid, non-volatile compound like this compound, this can be achieved using:
-
Direct Insertion Probe (DIP): The solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to induce vaporization and ionization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a suitable solvent and injected into a gas chromatograph for separation before entering the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is dissolved and separated by liquid chromatography before ionization.
-
-
Ionization:
-
Electron Ionization (EI): This is a common technique for GC-MS and DIP-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
-
Electrospray Ionization (ESI): Often used in LC-MS, this is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the analysis and biological activity of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: General metabolic activation pathway of carcinogenic polycyclic aromatic hydrocarbons (PAHs).[4][5][6]
References
- 1. astrochem.org [astrochem.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Known Biological Activities and Toxicity of Dibenz(b,h)acridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenz(b,h)acridine, a member of the polycyclic aromatic hydrocarbon (PAH) family containing a nitrogen heteroatom, is a compound of significant interest in toxicological and pharmacological research. Its structural similarity to other known carcinogens necessitates a thorough understanding of its biological activities and toxicity profile. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, with a focus on its genotoxicity, carcinogenicity, and metabolic activation. The document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of PAHs and related heterocyclic compounds.
Introduction
This compound belongs to a class of nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs) that are formed during the incomplete combustion of organic materials. These compounds are of environmental and toxicological concern due to their potential for adverse health effects. This guide synthesizes the available scientific literature on the biological activities and toxicity of this compound, presenting key data in a structured format and detailing relevant experimental methodologies.
Toxicity Profile
Acute and Chronic Toxicity
Quantitative data on the acute toxicity (e.g., LD50) of this compound are limited. However, related compounds in the dibenzacridine family have been shown to cause adverse effects such as headache, dizziness, nausea, and vomiting upon exposure[1].
Carcinogenicity
This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans. Animal studies have demonstrated its ability to induce skin tumors. For instance, topical application of Dibenz(a,h)acridine on mouse skin has been shown to be highly tumorigenic[2].
Table 1: Carcinogenicity Data for Dibenzacridines
| Compound | Species/Strain | Route of Administration | Dosing Regimen | Tumor Incidence | Reference |
| Dibenz(a,h)acridine | Mouse (CD-1, female) | Topical (skin) | 500 nmol, single application, followed by TPA promotion for 25 weeks | 3.3 tumors/mouse | [2] |
| (-)-Dibenz(a,h)acridine (10R,11R)-dihydrodiol | Mouse (CD-1, female) | Topical (skin) | 50 nmol, single application, followed by TPA promotion | 1.7 tumors/mouse | [2] |
| (+)-(8R,9S,10S,11R)-diol epoxide-2 | Mouse (CD-1, female) | Topical (skin) | 50 nmol, single application, followed by TPA promotion | 2.4 tumors/mouse | [2] |
| Dibenz(c,h)acridine | Mouse (newborn) | Intraperitoneal injection | 70-175 nmol total dose on days 1, 8, and 15 | Significant incidence of pulmonary and hepatic tumors | [3] |
Genotoxicity and Mutagenicity
This compound and its metabolites have demonstrated mutagenic activity in bacterial and mammalian cell systems. The ultimate carcinogenic metabolites are believed to be bay-region diol epoxides[4].
Table 2: Mutagenicity Data for Dibenz(a,h)acridine Metabolites
| Compound | Test System | Metabolic Activation | Result | Reference |
| Diastereomeric 10,11-diol-8,9-epoxides | Salmonella typhimurium TA98 and TA100 | Not required | 20 to 40 times more mutagenic than 3,4-diol-1,2-epoxides | [4] |
| 10,11-diol-8,9-epoxide diastereomers | Chinese hamster V79 cells | Not required | 20 to 80 times more mutagenic than 3,4-diol-1,2-epoxide counterparts | [4] |
| 10,11-dihydrodiol | Salmonella typhimurium TA100 | Rat hepatic microsomes | Up to 12-fold greater metabolic activation than 3,4-dihydrodiol | [4] |
Biological Activities and Mechanisms of Action
The biological effects of this compound are primarily attributed to its metabolic activation into reactive intermediates that can interact with cellular macromolecules, including DNA.
Metabolic Activation
This compound is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, to form dihydrodiols and subsequently, highly reactive diol epoxides. These diol epoxides are considered the ultimate carcinogens as they can form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis[5][6]. The metabolism of Dibenz(a,h)acridine has been shown to predominantly yield benzo-ring dihydrodiols with bay-region double bonds[5].
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
As a polycyclic aromatic hydrocarbon, this compound is a potential ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the transcriptional activation of a battery of genes, including drug-metabolizing enzymes like CYP1A1 and CYP1B1, which are involved in the metabolic activation of this compound itself[7][8][9][10][11].
Induction of Apoptosis
Acridine (B1665455) derivatives are known to induce apoptosis, or programmed cell death, in cancer cells. While the specific mechanisms for this compound are not fully elucidated, related compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases, a family of proteases crucial for the execution of apoptosis, and the modulation of pro- and anti-apoptotic proteins such as those from the Bcl-2 family[12][13].
Experimental Protocols
This section provides an overview of key experimental methodologies used to assess the toxicity and biological activity of this compound and related compounds.
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.
Methodology:
-
Bacterial Strains: Histidine-dependent auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the genes responsible for histidine synthesis and are unable to grow on a histidine-free medium[14][15][16][17][18].
-
Metabolic Activation: Since many PAHs are not mutagenic themselves but require metabolic activation, a rat liver homogenate fraction (S9 mix) is often included in the assay to provide the necessary enzymes[14][16][17].
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine and incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control plates. A significant increase in the number of revertants indicates that the compound is mutagenic[14][15][17].
Mouse Skin Painting Carcinogenicity Bioassay
This in vivo assay is used to assess the carcinogenic potential of a chemical when applied topically to the skin of mice.
Methodology:
-
Animal Model: Typically, strains of mice that are susceptible to skin tumor development, such as CD-1 or SENCAR mice, are used[2][19][20][21][22][23].
-
Initiation-Promotion Protocol:
-
Initiation: A single, sub-carcinogenic dose of the test compound (initiator) is applied to a shaved area of the mouse's back.
-
Promotion: This is followed by repeated applications of a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) to the same area for a specified period (e.g., 20-25 weeks)[2][20].
-
-
Observation: The animals are observed regularly for the appearance, number, and size of skin tumors (papillomas and carcinomas).
-
Data Analysis: The tumor incidence (percentage of tumor-bearing animals) and tumor multiplicity (average number of tumors per animal) are calculated and compared between the treated and control groups[2][20].
Conclusion
This compound is a genotoxic and carcinogenic compound that undergoes metabolic activation to reactive diol epoxides, which can damage DNA. Its biological activities are also linked to the activation of the Aryl Hydrocarbon Receptor signaling pathway. While the broader mechanisms of toxicity for acridine derivatives are understood to involve the induction of apoptosis, the specific pathways for this compound require further investigation. Furthermore, there is a notable lack of quantitative acute toxicity data (LD50) and comprehensive in vitro cytotoxicity data (IC50) for this specific compound in the publicly available literature. Future research should focus on filling these data gaps to enable a more complete risk assessment and to further elucidate its mechanisms of action. This will be crucial for regulatory purposes and for advancing our understanding of the toxicology of aza-PAHs.
References
- 1. nj.gov [nj.gov]
- 2. Tumorigenicity of racemic and optically pure bay region diol epoxides and other derivatives of the nitrogen heterocycle dibenz[a,h]acridine on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumorigenicity of four optically active bay-region 3,4-diol 1, 2-epoxides and other derivatives of the nitrogen heterocycle dibenz[c,h]acridine on mouse skin and in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenicity of dihydrodiols and diol epoxides of dibenz[a, h]acridine in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of dibenz[a,h]acridine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 12. Distinct caspase cascades are initiated in receptor-mediated and chemical-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel synthetic acridine derivatives as potent DNA-binding and apoptosis-inducing antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academicjournals.org [academicjournals.org]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. Metabolic activation of polycyclic aromatic hydrocarbons to mutagens in the Ames test by various animal species including man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. davuniversity.org [davuniversity.org]
- 19. Dermal carcinogenicity study by mouse-skin painting with 2,4-toluendediamine alone or in representative hair dye formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NTP Comparative Initiation/Promotion Skin Paint Studies of B6C3F1 Mice, Swiss (CD-1(R)) Mice, and SENCAR Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carcinoma formation in NMRI mouse skin painting studies is a process suggesting greater than two stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MiTO [mito.dkfz.de]
- 23. Skin Carcinogenesis Studies Using Mouse Models with Altered Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
The Carcinogenic and Mutagenic Potential of Dibenz(b,h)acridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibenz(b,h)acridine, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a potent environmental contaminant with significant carcinogenic and mutagenic properties. This technical guide provides a comprehensive overview of the current scientific understanding of its toxicological profile. Through metabolic activation, primarily mediated by cytochrome P450 enzymes, this compound is converted into highly reactive diol epoxides that can form covalent adducts with DNA. These DNA adducts are critical initiating events in its mutagenic and carcinogenic activity. This document summarizes key quantitative data from in vitro and in vivo studies, details experimental methodologies, and visualizes the complex biological pathways involved. While specific data for the (b,h) isomer is limited, this guide extensively leverages data from its closely related and well-studied isomers, Dibenz(a,h)acridine and Dibenz(a,j)acridine, to provide a thorough assessment of its potential hazards.
Introduction
Dibenzacridines are a class of nitrogen-containing heterocyclic aromatic hydrocarbons that are formed during the incomplete combustion of organic materials. They are found in tobacco smoke, coal tar, and urban air pollution. The International Agency for Research on Cancer (IARC) has classified Dibenz(a,h)acridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans[1][2][3]. This classification is based on sufficient evidence of carcinogenicity in experimental animals[3]. Understanding the mechanisms underlying the carcinogenicity and mutagenicity of this compound is crucial for risk assessment and the development of potential mitigation strategies.
Metabolic Activation and DNA Adduct Formation
The carcinogenicity of this compound, like other PAHs, is dependent on its metabolic activation to electrophilic metabolites that can bind to cellular macromolecules such as DNA[4][5].
The Role of Cytochrome P450 Enzymes
The initial step in the metabolic activation of dibenzacridines is the oxidation by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1[4]. These enzymes introduce an epoxide group into the molecule, which is then hydrolyzed by epoxide hydrolase to a dihydrodiol. A second epoxidation of the dihydrodiol results in the formation of a highly reactive diol epoxide[4][6].
dot
Figure 1: Metabolic activation pathway of this compound.
Formation of DNA Adducts
The ultimate carcinogenic metabolites, the diol epoxides, are highly electrophilic and can react with nucleophilic sites in DNA, primarily the N2 position of guanine (B1146940) and the N6 position of adenine, to form stable covalent adducts[5]. The formation of these DNA adducts, if not repaired, can lead to miscoding during DNA replication, resulting in mutations and the initiation of cancer[5].
Mutagenic Potential
The mutagenicity of dibenzacridines has been evaluated in various in vitro and in vivo systems. The Ames test, using Salmonella typhimurium, is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemicals.
Quantitative Mutagenicity Data
The following table summarizes the mutagenic activity of Dibenz(a,h)acridine and its metabolites in the Ames test.
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| Dibenz(a,h)acridine | TA98 | + | 15 | [7] |
| Dibenz(a,h)acridine | TA100 | + | 25 | [7] |
| Dibenz(a,h)acridine-3,4-dihydrodiol | TA100 | + | 300 | [7] |
| Dibenz(a,h)acridine-10,11-dihydrodiol | TA100 | + | 3,600 | [7] |
| (+)-anti-Dibenz(a,h)acridine-3,4-diol-1,2-epoxide | TA98 | - | 600 | [7] |
| (+)-anti-Dibenz(a,h)acridine-3,4-diol-1,2-epoxide | TA100 | - | 1,000 | [7] |
| (+)-syn-Dibenz(a,h)acridine-3,4-diol-1,2-epoxide | TA98 | - | 300 | [7] |
| (+)-syn-Dibenz(a,h)acridine-3,4-diol-1,2-epoxide | TA100 | - | 500 | [7] |
Table 1: Mutagenicity of Dibenz(a,h)acridine and its Metabolites in Salmonella typhimurium
The data clearly indicate that the diol epoxides are the ultimate mutagens, exhibiting significantly higher mutagenic potency than the parent compound and the dihydrodiol precursors[7].
Carcinogenic Potential
Animal bioassays are essential for evaluating the carcinogenic potential of chemicals. Dibenzacridines have been shown to be carcinogenic in various animal models.
Quantitative Carcinogenicity Data
The following table summarizes the tumor incidence in rats following direct injection of Dibenz(a,h)acridine into the lungs.
| Compound | Dose (mg) | Number of Animals | Tumor Incidence (%) | Tumor Type | Reference |
| Dibenz(a,h)acridine | 0.03 | 35 | 11.4 | Squamous cell carcinoma | [8] |
| Dibenz(a,h)acridine | 0.1 | 35 | 22.9 | Squamous cell carcinoma | [8] |
| Dibenz(a,h)acridine | 0.3 | 35 | 45.7 | Squamous cell carcinoma | [8] |
Table 2: Carcinogenicity of Dibenz(a,h)acridine in Rat Lungs
A clear dose-response relationship was observed for the induction of lung tumors by Dibenz(a,h)acridine[8].
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
dot
Figure 2: Workflow for the Ames Test.
Principle: The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow and form colonies.
Methodology:
-
Bacterial Strains: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Metabolic Activation: For compounds that require metabolic activation to become mutagenic, a rat liver homogenate (S9 fraction) is added to the test system.
-
Exposure: The bacterial culture, the test compound at various concentrations, and the S9 mix (if required) are combined in molten top agar.
-
Plating: The mixture is poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.
Animal Carcinogenicity Bioassay (Lung Implantation)
dot
Figure 3: Workflow for an animal carcinogenicity bioassay.
Principle: This bioassay directly assesses the carcinogenic potential of a substance in a target organ.
Methodology:
-
Animal Model: Female Osborne-Mendel rats are commonly used.
-
Dosing: The test compound is suspended in a vehicle such as a beeswax/tricaprylin mixture to allow for slow release. A single dose is directly injected into the lung parenchyma.
-
Observation Period: The animals are observed for a significant portion of their lifespan for clinical signs of toxicity and tumor development.
-
Necropsy and Histopathology: At the end of the study, a complete necropsy is performed, and the lungs and other organs are examined macroscopically and microscopically for the presence of tumors.
-
Data Analysis: The incidence, multiplicity, and types of tumors in the treated groups are compared to those in a vehicle control group.
Conclusion
The available scientific evidence, largely derived from studies on its close isomers, strongly indicates that this compound is a potent mutagen and carcinogen. Its toxicity is intrinsically linked to its metabolic activation to reactive diol epoxides that form DNA adducts, leading to genetic mutations and the initiation of cancer. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the toxicological properties of this important environmental contaminant. Further research specifically focused on the this compound isomer is warranted to refine our understanding of its specific carcinogenic and mutagenic potential.
References
- 1. certifico.com [certifico.com]
- 2. monographs.iarc.who.int [monographs.iarc.who.int]
- 3. Dibenz[a,h]acridine (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 4. Comparative metabolism of the aza polynuclear aromatic hydrocarbon dibenz[a,h]acridine by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-postlabeling analysis of dibenz[a,j]acridine DNA adducts in mice: preliminary determination of initial genotoxic metabolites and their effect on biomarker levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of dibenz[a,h]acridine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity of dihydrodiols and diol epoxides of dibenz[a, h]acridine in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental studies on the carcinogenicity of five nitrogen containing polycyclic aromatic compounds directly injected into rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Photophysical and Electronic Properties of Dibenz(b,h)acridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenz(b,h)acridine, a polycyclic aromatic aza-heterocycle, is a compound of significant interest within the scientific community, particularly in the fields of materials science, photochemistry, and drug development. Its extended π-conjugated system imparts unique photophysical and electronic properties that are sensitive to its molecular environment. This technical guide provides a comprehensive overview of the core photophysical and electronic characteristics of this compound, detailing the experimental methodologies used for their determination and exploring the underlying theoretical principles.
Core Photophysical and Electronic Properties
The photophysical and electronic behavior of this compound is governed by the arrangement of its fused aromatic rings and the presence of the nitrogen heteroatom. These features give rise to distinct absorption and emission characteristics, as well as specific electronic energy levels. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from closely related dibenzoacridine isomers and other acridine (B1665455) derivatives.
Data Summary
The following table summarizes the anticipated photophysical and electronic properties of this compound based on data from analogous compounds. It is important to note that these values are estimates and require experimental verification for this specific isomer.
| Property | Symbol | Value (Estimated) | Unit |
| Absorption Maximum | λabs | ~350 - 450 | nm |
| Molar Extinction Coefficient | ε | > 10,000 | M-1cm-1 |
| Emission Maximum | λem | ~400 - 500 | nm |
| Fluorescence Quantum Yield | Φf | 0.1 - 0.5 | - |
| Excited State Lifetime | τ | 1 - 10 | ns |
| Highest Occupied Molecular Orbital | HOMO | -5.0 to -6.0 | eV |
| Lowest Unoccupied Molecular Orbital | LUMO | -2.0 to -3.0 | eV |
| HOMO-LUMO Gap | Eg | 2.5 - 3.5 | eV |
Experimental Protocols
The determination of the photophysical and electronic properties of this compound requires a suite of spectroscopic and computational techniques. The following sections detail the key experimental protocols.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε) of this compound.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) of known concentration. A series of dilutions are then made to obtain solutions with varying concentrations.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.
-
Measurement: The absorbance of each solution is measured over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the absorption spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.
Fluorescence Spectroscopy
Objective: To determine the emission maximum (λem), fluorescence quantum yield (Φf), and excited-state lifetime (τ) of this compound.
Methodology:
-
Emission Spectrum:
-
A dilute solution of this compound (absorbance < 0.1 at the excitation wavelength) is prepared in a suitable solvent.
-
The solution is excited at a wavelength corresponding to an absorption maximum.
-
The fluorescence emission spectrum is recorded, and the wavelength of maximum emission (λem) is determined.
-
-
Fluorescence Quantum Yield (Relative Method):
-
A standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4) is used.
-
The absorbance of both the standard and the sample at the same excitation wavelength is measured and kept below 0.1.
-
The integrated fluorescence intensity of both the standard and the sample is measured under identical experimental conditions.
-
The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
-
Excited-State Lifetime (Time-Correlated Single Photon Counting - TCSPC):
-
A pulsed light source (e.g., a picosecond laser diode) is used to excite the sample.
-
The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
A histogram of these delay times is generated, which represents the fluorescence decay profile.
-
The excited-state lifetime (τ) is determined by fitting the decay curve to an exponential function.
-
Computational Chemistry
Objective: To theoretically determine the HOMO and LUMO energy levels and the HOMO-LUMO gap of this compound.
Methodology:
-
Software: Quantum chemistry software packages such as Gaussian or Spartan are utilized.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a common approach for such calculations.
-
Procedure:
-
The molecular geometry of this compound is optimized to find the lowest energy conformation.
-
A frequency calculation is performed to ensure the optimized structure corresponds to a true minimum on the potential energy surface.
-
The energies of the frontier molecular orbitals (HOMO and LUMO) are then calculated. The HOMO-LUMO gap is the difference between these two energy levels.
-
Visualizations
Experimental Workflow for Photophysical Characterization
Caption: Workflow for the experimental determination of the photophysical properties of this compound.
Relationship between Electronic Properties and Photophysical Processes
Caption: Jablonski-style diagram illustrating the key photophysical processes in this compound.
Conclusion
The photophysical and electronic properties of this compound make it a compelling molecule for further investigation and application. The methodologies outlined in this guide provide a robust framework for the detailed characterization of this and other similar polycyclic aromatic compounds. While the presented data is based on estimations from related structures, it serves as a valuable starting point for researchers. Future experimental work is crucial to precisely quantify the properties of this compound and unlock its full potential in various scientific and technological domains.
A Technical Guide to the Solubility of Dibenz(b,h)acridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for Dibenz(b,h)acridine, a polycyclic aromatic hydrocarbon of significant interest in various research fields, including toxicology and materials science. Due to the limited availability of precise quantitative data, this document also furnishes a detailed, generalized experimental protocol for determining the solubility of sparingly soluble compounds like this compound.
Introduction to this compound
This compound, also known as Dibenz(a,h)acridine, is a heterocyclic aromatic compound. Its extended π-system and nitrogen heteroatom influence its physicochemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, such as designing toxicological studies, developing analytical methods for its detection, and formulating it for use in materials science research.
Solubility of this compound
Currently, the publicly available literature lacks precise quantitative solubility data for this compound in common organic solvents. The existing information is primarily qualitative or semi-quantitative. This data is summarized in the table below. For comparison, qualitative solubility information for the related isomer, Dibenz(a,j)acridine, is also included.
Table 1: Qualitative Solubility of this compound and a Related Isomer
| Compound | Solvent | Solubility Description |
| This compound | Ethanol | Sparingly Soluble[1] |
| Benzene | Soluble[1], Slightly Soluble[2][3][4] | |
| Acetone | Soluble[1] | |
| Cyclohexane | Soluble[1] | |
| Chloroform | Slightly Soluble[2][3][4], Soluble[5] | |
| Dichloromethane | Soluble[5] | |
| Dibenz(a,j)acridine | Ethanol | Soluble[6][7] |
| Acetone | Soluble[6][7] | |
| Benzene | Sparingly Soluble[6][7] |
It is important to note that a certified reference material of this compound is commercially available at a concentration of 10 µg/mL in cyclohexane, which indicates that it is soluble to at least this extent in this solvent[8][9].
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol based on the widely accepted "shake-flask" method for determining the equilibrium solubility of a sparingly soluble compound like this compound in an organic solvent.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (e.g., ethanol, acetone, toluene, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent of interest to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
-
Analysis:
-
Analyze the diluted sample and the calibration standards using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
For HPLC analysis, an appropriate column (e.g., C18) and mobile phase should be selected to achieve good separation and peak shape for this compound. The detector wavelength should be set to a lambda max of the compound for optimal sensitivity.
-
For UV-Vis analysis, measure the absorbance of the samples and standards at the wavelength of maximum absorbance (λmax) for this compound.
-
-
Calculation:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the original, undiluted saturated solution by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Logical relationship of components in solubility determination.
References
- 1. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIBENZ(A,H)ACRIDINE CAS#: 226-36-8 [m.chemicalbook.com]
- 3. Dibenz[a,h]acridine|lookchem [lookchem.com]
- 4. 226-36-8 CAS MSDS (DIBENZ(A,H)ACRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. axel.as-1.co.jp [axel.as-1.co.jp]
- 6. Dibenz(a,j)acridine | C21H13N | CID 9177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. crescentchemical.com [crescentchemical.com]
- 9. Dibenz[a,h]acridine 10 µg/mL in Cyclohexane [lgcstandards.com]
In Vitro Effects of Dibenz(b,h)acridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature contains limited specific in vitro studies on Dibenz(b,h)acridine. The following guide summarizes the available data on closely related dibenzacridine isomers, primarily Dibenz(a,h)acridine, to provide a relevant framework for research and development. The experimental protocols and potential signaling pathways described are based on common methodologies for evaluating acridine-like compounds and may serve as a starting point for investigations into this compound.
Quantitative Data Summary
Due to the scarcity of published studies on this compound, a comprehensive quantitative data table cannot be provided at this time. Research on the closely related isomer, Dibenz(a,h)acridine, has focused on its metabolism. The following table summarizes the metabolic profile of Dibenz(a,h)acridine in rat liver microsomes, which can serve as an example for future studies on this compound.
Table 1: Metabolic Profile of Dibenz(a,h)acridine in Rat Liver Microsomes
| Metabolite | Percentage of Total Metabolism |
| DB[a,h]AC-3,4-dihydrodiol | 21-23% |
| DB[a,h]AC-10,11-dihydrodiol | 21-23% |
| DB[a,h]AC-1,2-dihydrodiol | ~5% |
| DB[a,h]AC-12,13-oxide (K-region) | ~5% (estimated) |
| DB[a,h]AC-5,6-oxide (K-region) | ~2% (estimated) |
| Unidentified polar metabolites | 10-15% |
| Metabolites co-eluting with 3-hydroxy-DB[a,h]AC | 20% |
| DB[a,h]AC-8,9-dihydrodiol | Not detected (<2%) |
Data from studies on Dibenz[a,h]acridine (B14076) metabolism by rat liver microsomes from 3-methylcholanthrene-treated rats.[1]
Experimental Protocols
The following are generalized experimental protocols for assessing the in vitro effects of acridine-like compounds. These can be adapted for studies on this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
a) Cell Culture:
-
Cell Lines: Human cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF-7 (breast adenocarcinoma) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b) Experimental Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium.
-
Replace the medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Metabolism Assay
This protocol is used to identify metabolites of a compound using liver microsomes.
a) Materials:
-
Liver microsomes (e.g., from 3-methylcholanthrene-pretreated rats).
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
This compound.
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
b) Experimental Procedure:
-
Prepare an incubation mixture containing the liver microsomes, the NADPH-generating system, and the incubation buffer.
-
Add this compound to initiate the reaction.
-
Incubate the mixture at 37°C for a specific time (e.g., 7 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetone (B3395972) or ethyl acetate).
-
Extract the metabolites from the mixture using an appropriate organic solvent.
-
Analyze the extracted metabolites using High-Performance Liquid Chromatography (HPLC) coupled with UV and fluorescence detectors, and mass spectrometry for identification.
Signaling Pathways and Experimental Workflows
Acridine derivatives are known to exert their effects through various mechanisms, often involving DNA damage and cell cycle arrest.[2] While specific pathways for this compound are not yet elucidated, a general workflow for investigating its mechanism of action and a hypothetical signaling pathway are presented below.
References
Methodological & Application
Laboratory Synthesis of Dibenz(b,h)acridine: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of application notes and protocols for the laboratory synthesis of Dibenz(b,h)acridine. The synthesis is approached via a two-step process: the initial preparation of the precursor di-2-naphthylamine through an Ullmann condensation, followed by the cyclization to the target molecule using the Bernthsen acridine (B1665455) synthesis. Detailed experimental procedures, data presentation, and workflow visualization are provided to guide researchers in the successful synthesis and characterization of this polycyclic aromatic heterocycle.
I. Overview of the Synthetic Pathway
The synthesis of this compound is accomplished through a well-established two-step reaction sequence. The first step involves the copper-catalyzed Ullmann condensation of 2-naphthylamine (B18577) with 2-iodonaphthalene (B183038) to form the diarylamine intermediate, di-2-naphthylamine. The subsequent step employs the Bernthsen acridine synthesis, where the prepared di-2-naphthylamine is reacted with formic acid in the presence of a dehydrating agent, such as zinc chloride, at elevated temperatures to yield the final product, this compound.
II. Experimental Protocols
A. Step 1: Synthesis of Di-2-naphthylamine (Ullmann Condensation)
This protocol outlines the synthesis of the diarylamine precursor, di-2-naphthylamine, from 2-naphthylamine and 2-iodonaphthalene.
Materials:
-
2-Naphthylamine
-
2-Iodonaphthalene
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper powder (activated)
-
Nitrobenzene (B124822) (solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2-naphthylamine (1.0 eq), 2-iodonaphthalene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add activated copper powder (0.2 eq) to the mixture.
-
Add anhydrous nitrobenzene as the solvent to the flask.
-
Heat the reaction mixture to reflux (approximately 210°C) under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper catalyst and potassium salts. Wash the residue with dichloromethane.
-
Combine the filtrate and washings and remove the nitrobenzene by vacuum distillation.
-
Treat the residue with a mixture of ethanol and concentrated hydrochloric acid to precipitate the hydrochloride salt of the product.
-
Filter the salt and wash with cold ethanol.
-
Neutralize the hydrochloride salt with a solution of sodium hydroxide to obtain the free base, di-2-naphthylamine.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure di-2-naphthylamine.
B. Step 2: Synthesis of this compound (Bernthsen Acridine Synthesis)
This protocol describes the cyclization of di-2-naphthylamine with formic acid to form this compound.[1][2]
Materials:
-
Di-2-naphthylamine
-
Formic acid (98-100%)
-
Zinc chloride (ZnCl₂), anhydrous
-
Ammonium (B1175870) hydroxide solution
-
Toluene
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, thoroughly mix di-2-naphthylamine (1.0 eq) and anhydrous zinc chloride (2.0-3.0 eq).
-
Add an excess of formic acid to the mixture.
-
Heat the reaction mixture to 200-220°C in an oil bath with stirring. The reaction is typically heated for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to a beaker containing ice and a concentrated ammonium hydroxide solution to neutralize the acid and decompose the zinc chloride complex.
-
Extract the product with toluene.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
III. Data Presentation
The following table summarizes the expected quantitative data for the starting materials and the final product. Please note that the spectral data for this compound is based on closely related dibenzoacridine isomers due to the limited availability of specific data for this isomer.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |
| Di-2-naphthylamine | C₂₀H₁₅N | 269.34 | 171-173 | 7.1-8.0 (m, 14H, Ar-H), 5.8 (br s, 1H, N-H) | 118-145 (Ar-C) | 3390 (N-H stretch), 3050 (Ar C-H stretch), 1600, 1500 (C=C stretch) | 269 [M]⁺ |
| This compound | C₂₁H₁₃N | 279.34 | ~220-230 | 7.5-9.0 (m, 13H, Ar-H) | 125-150 (Ar-C) | 3060 (Ar C-H stretch), 1610, 1580, 1490 (C=C, C=N stretch) | 279 [M]⁺ |
Note: Spectral data for this compound are estimated based on typical values for dibenzoacridine structures and may vary.
IV. Logical Relationships in the Bernthsen Synthesis
The Bernthsen synthesis proceeds through a series of key steps, including the initial formation of a formamide (B127407) intermediate, followed by an electrophilic aromatic substitution to form a dihydroacridine, and finally, a dehydration/aromatization step to yield the final acridine product.
References
Application Notes and Protocols for the Analysis of Dibenz(b,h)acridine in Air Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of Dibenz(b,h)acridine, a carcinogenic N-heterocyclic polycyclic aromatic hydrocarbon (aza-PAH), in ambient air samples. The methodologies described are based on established techniques such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS), drawing from standardized methods and scientific literature.
Introduction
This compound is a potent environmental carcinogen formed during the incomplete combustion of organic materials. Its presence in the air, even at trace levels, poses a significant risk to human health. Accurate and sensitive analytical methods are therefore crucial for monitoring its concentration in the environment and for assessing human exposure. These protocols are designed to provide researchers and scientists with the necessary tools to effectively detect and quantify this compound in air samples.
Data Presentation: Quantitative Method Performance
The following table summarizes the quantitative performance data for the analytical methods described. Data for Dibenz(a,h)acridine and its isomers or structurally similar compounds are included to provide a comprehensive overview of expected method performance.
| Parameter | HPLC-FLD | GC-MS | Reference Compound | Source |
| Limit of Detection (LOD) | 0.05 µg/L | 10 µg/L | Dibenz(a,j)acridine | [1] |
| 0.08 µ g/sample | Dibenz(a,h)anthracene | NIOSH 5528[2] | ||
| 0.036 – 13.886 pg | Dibenz(a,h)anthracene (SIM mode) | [3][4] | ||
| Limit of Quantification (LOQ) | - | 0.26 µ g/sample | Dibenz(a,h)anthracene | NIOSH 5528[2] |
| 0.119 – 46.287 pg | Dibenz(a,h)anthracene (SIM mode) | [3][4] | ||
| Recovery | 97.8% (after TLC cleanup) | - | Dibenz(a,h)acridine | [5] |
| Precision (RSD) | <15% | <15% | General guidance for trace analysis | [6] |
Experimental Protocols
Protocol 1: Analysis of this compound in Air Samples by HPLC-FLD
This protocol details the analysis of this compound using High-Performance Liquid Chromatography with a Fluorescence Detector, a highly sensitive and selective method for PAHs and aza-PAHs.
1. Sample Collection
-
Apparatus: High-volume air sampler.
-
Sampling Media: Glass fiber filter (GFF) followed by a polyurethane foam (PUF) or XAD-2 resin cartridge.
-
Procedure:
-
Assemble the sampling train with the GFF preceding the sorbent cartridge.
-
Draw a known volume of air (typically 200-1000 L) through the sampling media at a flow rate of approximately 2 L/min.[7]
-
After sampling, carefully remove the filter and sorbent cartridge, wrap them in aluminum foil to protect from light, and store at ≤ 4°C until extraction.
-
2. Sample Extraction
-
Reagents: Toluene (B28343), Dichloromethane (B109758), 10% Sulfuric Acid, Sodium Hydroxide (B78521) solution.
-
Procedure:
-
Combine the GFF and the sorbent material in a Soxhlet extraction apparatus.
-
Add a suitable volume of toluene to the flask.
-
Extract the sample for 16-24 hours.
-
Concentrate the extract to a small volume (e.g., 5 mL) using a rotary evaporator.
-
3. Sample Cleanup (Acid-Base Liquid-Liquid Extraction)
-
Procedure:
-
Transfer the concentrated toluene extract to a separatory funnel.
-
Extract the toluene phase with 10% sulfuric acid (3 x 30 mL portions). This will protonate the basic aza-PAHs and transfer them to the aqueous phase.
-
Combine the acidic aqueous extracts and wash with dichloromethane (30 mL) to remove any remaining neutral PAHs.
-
Adjust the pH of the aqueous phase to >10 with sodium hydroxide solution.
-
Back-extract the deprotonated this compound into dichloromethane (3 x 30 mL portions).
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and concentrate to a final volume of 1 mL.
-
4. HPLC-FLD Analysis
-
Instrumentation: HPLC system equipped with a fluorescence detector.
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings (based on Dibenz(a,j)acridine): [8]
-
Excitation Wavelength (λex): 285 nm
-
Emission Wavelength (λem): 405 nm
-
-
Calibration: Prepare a series of calibration standards of this compound in acetonitrile. Generate a calibration curve by plotting peak area versus concentration.
-
Quantification: Determine the concentration of this compound in the sample extract from the calibration curve. Calculate the air concentration based on the volume of air sampled.
Protocol 2: Analysis of this compound in Air Samples by GC-MS
This protocol outlines the use of Gas Chromatography-Mass Spectrometry, which provides excellent separation and definitive identification of this compound.
1. Sample Collection, Extraction, and Cleanup
-
Follow the same procedures as described in Protocol 1, sections 1, 2, and 3.
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Analytical Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Target Ions for this compound (m/z): 279 (molecular ion), 278, 139.5.
-
-
Calibration: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., dichloromethane). Generate a calibration curve based on the peak area of the primary ion (m/z 279).
-
Quantification: Quantify this compound in the sample extract using the calibration curve and calculate the air concentration.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Acid-base extraction cleanup pathway for aza-PAHs.
References
- 1. Dibenz(a,j)acridine | C21H13N | CID 9177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. researchgate.net [researchgate.net]
- 5. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rr-americas.woah.org [rr-americas.woah.org]
- 7. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Dibenz(b,h)acridine using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Dibenz(b,h)acridine. This compound, a pentacyclic aromatic hydrocarbon, is of significant interest due to its potential carcinogenic properties. The described method utilizes a C18 reversed-phase column for optimal separation and UV detection for sensitive quantification. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and precise results in various research and drug development applications.
Introduction
This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, compounds that are formed from the incomplete combustion of organic materials.[1][2] Given their widespread environmental presence and potential health risks, sensitive and accurate quantification methods are crucial. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of PAHs due to its selectivity, sensitivity, and robustness.[3][4] This application note presents a detailed protocol for the quantification of this compound, which can be adapted for various sample matrices.
Experimental Protocol
Materials and Reagents
-
This compound standard (certified reference material)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (C18, if sample cleanup is required)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient Elution | 0-2 min: 50% B2-20 min: 50-100% B20-25 min: 100% B25.1-30 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 292 nm |
Note: The optimal UV wavelength for this compound is reported to be in the region greater than 290 nm. A wavelength of 292 nm is proposed based on spectral data of related isomers. It is recommended to verify the optimal wavelength using a photodiode array (PDA) detector if available.
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation (General Procedure):
The sample preparation method will vary depending on the matrix. For aqueous samples, a solid-phase extraction (SPE) cleanup is recommended.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Loading: Load 100 mL of the aqueous sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove interferences.
-
Elution: Elute the retained this compound with 5 mL of acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of acetonitrile before injection into the HPLC system.
Method Validation
The proposed HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for the intended application. The following validation parameters are typically assessed:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range of 0.1 - 50 µg/mL. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. Estimated to be approximately 0.03 µg/mL. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. Estimated to be approximately 0.1 µg/mL. |
| Accuracy (Recovery) | 90-110% recovery for spiked samples at three different concentration levels. |
| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of this compound.
References
Application Notes and Protocols: Acridine Orange as a Versatile Fluorescent Molecular Probe
A Note to the Reader: Initial searches for the use of Dibenz(b,h)acridine as a fluorescent molecular probe yielded insufficient data to generate comprehensive application notes and protocols. Due to this lack of available information, we have pivoted to Acridine (B1665455) Orange , a structurally related and extensively documented acridine derivative that serves as a versatile and widely used fluorescent molecular probe. The following application notes and protocols are therefore provided for Acridine Orange.
Introduction to Acridine Orange
Acridine Orange (AO) is a cell-permeable, cationic fluorescent dye that selectively binds to nucleic acids and is also a lysosomotropic agent.[1][2] Its utility as a molecular probe stems from its metachromatic properties, meaning it can emit different colors of light depending on its environment and binding mode.[3] When AO intercalates into double-stranded DNA (dsDNA), it emits green fluorescence.[4] In contrast, when it binds to single-stranded DNA (ssDNA) or RNA through electrostatic interactions, it forms aggregates that emit red-orange fluorescence.[4] Furthermore, AO accumulates in acidic organelles, such as lysosomes and autolysosomes, where it also fluoresces bright red.[5] These properties make Acridine Orange a powerful tool for investigating cellular processes like apoptosis, autophagy, and cell cycle analysis.[1][2]
Data Presentation
Photophysical Properties of Acridine Orange
The fluorescence characteristics of Acridine Orange are highly dependent on its interaction with cellular components. The following table summarizes its key photophysical properties under different conditions.
| Property | Bound to dsDNA | Bound to ssDNA/RNA | In Acidic Vesicles |
| Excitation Maximum (nm) | ~502[1][2] | ~460[1][2] | ~475[2] |
| Emission Maximum (nm) | ~525 (Green)[1][2] | ~650 (Red)[1][2] | ~590 (Orange-Red)[2] |
| Fluorescence Quantum Yield (Φf) | 0.46[6] | Not well-defined | Not well-defined |
| Binding Mechanism | Intercalation[7] | Electrostatic | Proton trapping[5] |
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows related to the use of Acridine Orange.
Caption: Mechanism of Acridine Orange differential fluorescence.
Caption: Workflow for apoptosis detection with AO/EB staining.
Experimental Protocols
Protocol 1: General Staining of Live Cells for Nucleic Acid Visualization
This protocol allows for the differential staining of DNA and RNA in live cells.
Materials:
-
Acridine Orange stock solution (1 mg/mL in sterile water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filter sets (blue excitation for green emission, green excitation for red emission)
Procedure:
-
Culture cells to the desired confluency on glass coverslips or in imaging-compatible dishes.
-
Prepare a working solution of Acridine Orange by diluting the stock solution to a final concentration of 1-5 µg/mL in complete cell culture medium.[8]
-
Remove the existing culture medium from the cells.
-
Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Gently wash the cells twice with pre-warmed PBS to remove the excess stain.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately visualize the cells under a fluorescence microscope.
Expected Results:
-
Nuclei (dsDNA): Green fluorescence.
-
Cytoplasm and Nucleoli (RNA): Red-orange fluorescence.
Protocol 2: Detection of Apoptosis using Acridine Orange and Ethidium Bromide (AO/EB) Staining
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Acridine Orange (100 µg/mL in PBS)
-
Ethidium Bromide (100 µg/mL in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell suspension (from treated and control samples)
-
Fluorescence microscope with a standard fluorescein (B123965) filter set
Procedure:
-
Harvest cells by trypsinization or scraping and wash once with PBS.
-
Resuspend the cell pellet in PBS to a concentration of approximately 1 x 10^6 cells/mL.
-
Prepare the AO/EB staining solution by mixing equal volumes of the Acridine Orange and Ethidium Bromide stock solutions.
-
Add 1-2 µL of the combined AO/EB stain to 20 µL of the cell suspension and mix gently.[10]
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Place 10 µL of the stained cell suspension on a clean microscope slide and cover with a coverslip.
-
Immediately observe the cells under a fluorescence microscope.
Expected Results:
-
Viable cells: Uniform green fluorescence in the nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.[9]
-
Late apoptotic cells: Orange to red fluorescence in the nucleus with chromatin condensation or fragmentation.[9]
-
Necrotic cells: Uniformly orange to red fluorescence in the nucleus with a swollen appearance.
Protocol 3: Staining of Acidic Vesicular Organelles (AVOs) for Autophagy Detection
This protocol utilizes the lysosomotropic properties of Acridine Orange to identify and quantify acidic vesicular organelles, which increase during autophagy.[5]
Materials:
-
Acridine Orange stock solution (1 mg/mL in sterile water)
-
Complete cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells in appropriate vessels (e.g., chamber slides for microscopy, plates for flow cytometry).
-
Induce autophagy using a known stimulus (e.g., starvation by incubating in Earle's Balanced Salt Solution for 2-4 hours). Include a non-induced control.
-
Remove the culture medium and wash the cells once with PBS.
-
Add pre-warmed complete medium containing Acridine Orange at a final concentration of 1 µg/mL.
-
Incubate for 15-20 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
For microscopy, add fresh medium and observe immediately. For flow cytometry, trypsinize the cells, resuspend in PBS, and analyze promptly.
Expected Results:
-
Microscopy: Autophagic cells will exhibit an increase in the number and intensity of bright red fluorescent vesicles (AVOs) in the cytoplasm. The cytoplasm and nucleus will show faint green fluorescence.
-
Flow Cytometry: An increase in the red fluorescence intensity (e.g., in the FL3 channel) will be observed in the autophagic cell population compared to the control.
Safety and Handling
Acridine Orange is a suspected mutagen and should be handled with appropriate personal protective equipment, including gloves, lab coat, and eye protection.[11][12] All work should be conducted in a well-ventilated area. Dispose of waste containing Acridine Orange according to institutional guidelines for chemical waste. For detailed safety information, consult the Safety Data Sheet (SDS).[13][14][15]
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. emsdiasum.com [emsdiasum.com]
- 4. Acridine Orange | AAT Bioquest [aatbio.com]
- 5. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining: A Proposal for Understanding Its Differential Fluorescence on Double- and Single-Stranded Nucleic Acids Substrates Based on Intercalation [mdpi.com]
- 8. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 9. Dual AO/EB Staining to Detect Apoptosis in Osteosarcoma Cells Compared with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. logosbio.com [logosbio.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. fishersci.com [fishersci.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. carlroth.com [carlroth.com]
- 15. pro-lab.co.uk [pro-lab.co.uk]
Application Notes and Protocols: Dibenz(b,h)acridine in Materials Science
This document provides detailed application notes and protocols for the potential uses of Dibenz(b,h)acridine and its derivatives in materials science. The information is targeted toward researchers, scientists, and professionals in materials and drug development. While specific data for the this compound isomer is limited, this document leverages data from the broader acridine (B1665455) family to illustrate promising applications, particularly in organic electronics and chemical sensing.
Application Note 1: Hole-Transporting and Host Materials for Phosphorescent OLEDs
Acridine derivatives are widely recognized for their excellent thermal stability, high triplet energy, and effective charge-transporting properties, making them prime candidates for use in high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). Their rigid, planar structure facilitates molecular packing and charge mobility. Specifically, they can function as hole-transport materials (HTMs) or as host materials for phosphorescent emitters. The high triplet energy (often >2.90 eV) of acridine-based materials is crucial for confining the triplet excitons on the phosphorescent guest emitter, preventing energy loss and leading to high device efficiency.[1]
Quantitative Data: Performance of Acridine-Based OLEDs
The following table summarizes the performance of various OLED devices utilizing acridine derivatives as either the hole-transporting material or the host material. This data illustrates the high efficiencies achievable with this class of compounds.
| Device Role | Derivative Name | Max. External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emitter | Ref. |
| Hole-Transport | TPA-2ACR | 21.59% | 55.74 | 29.28 | Green Phosphor | [2] |
| Hole-Transport | FPC-Based HTM | > 20% | N/A | N/A | Deep-Blue Phosphor | [1] |
| Hole-Transport | FPC-Based HTM | > 20% | N/A | N/A | Green Phosphor | [1] |
| Emitter | NAPPI | 5.17% | N/A | N/A | Deep-Blue Emitter | [3] |
Experimental Protocol: Fabrication and Characterization of a PhOLED
This protocol describes a general method for fabricating and testing a multilayer PhOLED using thermal evaporation, with an acridine derivative serving as the hole-transporting layer.
1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. c. Dry the substrates in a vacuum oven at 120°C for 2 hours. d. Immediately before device fabrication, treat the ITO surface with UV-ozone for 10 minutes to improve the work function and enhance hole injection.
2. Thin Film Deposition: a. Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr). b. Deposit the organic layers and metal cathode sequentially without breaking vacuum. The deposition rates should be monitored using a quartz crystal microbalance. c. Hole-Injection Layer (HIL): Deposit a 10 nm layer of HAT-CN at a rate of 0.1 Å/s. d. Hole-Transport Layer (HTL): Deposit a 40 nm layer of the this compound derivative at a rate of 0.2 Å/s. e. Emissive Layer (EML): Co-evaporate the host material (e.g., CBP) and a phosphorescent dopant (e.g., Ir(ppy)₃) at a ratio of 9:1. The total thickness should be 30 nm, deposited at a rate of 0.2 Å/s. f. Electron-Transport Layer (ETL): Deposit a 30 nm layer of TPBi at a rate of 0.2 Å/s. g. Electron-Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF) at a rate of 0.05 Å/s. h. Cathode: Deposit a 100 nm layer of Aluminum (Al) at a rate of 1 Å/s.
3. Device Encapsulation and Characterization: a. Encapsulate the completed devices in a nitrogen-filled glovebox using UV-curable epoxy and a glass lid to prevent degradation from air and moisture. b. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode. c. Record the electroluminescence (EL) spectra with a spectroradiometer. d. Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the collected data.
Visualization: OLED Device Architecture
The following diagram illustrates the typical multilayer structure of a PhOLED incorporating an acridine-based hole-transport layer.
Caption: A diagram showing the multilayer structure of a typical PhOLED.
Application Note 2: Fluorescent Chemosensors for Ion Detection
The rigid, planar structure and inherent fluorescence of the acridine core make it an excellent fluorophore for chemical sensors.[4] By functionalizing the this compound scaffold with specific receptor units (ligands), highly selective and sensitive "turn-on" or "turn-off" fluorescent sensors can be designed. These sensors operate via mechanisms like Photoinduced Electron Transfer (PET), where the binding of an analyte modulates the fluorescence of the acridine core. Acridine-based sensors have been successfully developed for various metal ions and anions.[4][5][6]
Quantitative Data: Performance of Acridine-Based Fluorescent Sensors
This table highlights the performance of several acridine-based fluorescent sensors for different analytes.
| Sensor Name | Target Analyte | Detection Mechanism | Limit of Detection (LOD) | Medium | Ref. |
| Sensor BK | ClO⁻ | Fluorescence Quenching | 7.65 µM | Aqueous Media | [4][7] |
| Sensor ACC | Cu²⁺ | Fluorescence Quenching | 0.12 µM | Aqueous Buffer | |
| Sensor BHIA | Cd²⁺ | Fluorescence Enhancement | 0.13 µM | Aqueous Buffer | [5] |
Experimental Protocol: Characterization of a Fluorescent Chemosensor
This protocol outlines the steps to evaluate the performance of a new this compound-based fluorescent sensor for a target analyte.
1. Preparation of Stock Solutions: a. Prepare a stock solution of the acridine sensor (e.g., 1 mM) in a suitable solvent like DMSO or methanol. b. Prepare stock solutions of various metal salts or anions (e.g., 10 mM) in deionized water. c. Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.4) to maintain constant pH during measurements.
2. Fluorescence Titration Experiment: a. In a series of quartz cuvettes, place a fixed concentration of the sensor solution (e.g., 10 µM in buffer). b. To each cuvette, add increasing concentrations of the target analyte stock solution (e.g., 0 to 5 equivalents). c. Allow the solutions to equilibrate for 5 minutes at room temperature. d. Record the fluorescence emission spectrum for each solution using a spectrofluorometer. Excite the sample at its absorption maximum and record the emission over a suitable wavelength range. e. Plot the change in fluorescence intensity at the emission maximum against the analyte concentration.
3. Selectivity Test: a. Prepare a set of solutions, each containing the sensor (e.g., 10 µM) and a high concentration (e.g., 10 equivalents) of a different, potentially interfering ion. b. Record the fluorescence spectrum for each solution. c. Prepare one final solution containing the sensor, the target analyte (e.g., 2 equivalents), and all interfering ions (e.g., 10 equivalents each). d. Record the fluorescence spectrum and compare the response to that of the target analyte alone to assess selectivity.
4. Determination of the Limit of Detection (LOD): a. Record the fluorescence spectra of 10 blank samples (containing only the sensor in buffer). b. Calculate the standard deviation (σ) of the blank measurements. c. Perform a linear fit of the fluorescence intensity versus low concentrations of the analyte to determine the slope (k) of the calibration curve. d. Calculate the LOD using the formula: LOD = 3σ / k.
Visualization: Sensor Mechanism of Action
This diagram illustrates the general principle of a "turn-off" fluorescent sensor based on Photoinduced Electron Transfer (PET).
Caption: A diagram of a 'Turn-Off' fluorescent sensing mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly selective and sensitive fluorescence detection of Zn2+ and Cd2+ ions by using an acridine sensor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. An Acridine-Based Fluorescent Sensor for Monitoring ClO- in Water Samples and Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dibenz[a,j]acridine-DNA Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenz[a,j]acridine (B14077) (DBA) is a potent N-heterocyclic aromatic hydrocarbon and an environmental pollutant found in tobacco smoke, gasoline engine exhaust, and coal combustion effluents.[1] As a member of the acridine (B1665455) family of compounds, which are known to interact with DNA, DBA has been identified as a skin carcinogen in animal models.[2] The carcinogenicity of DBA is linked to its metabolic activation to reactive intermediates that bind covalently to DNA, forming DNA adducts.[3] These adducts can lead to mutations and initiate carcinogenesis if not properly repaired.[4] Understanding the mechanisms of DBA-DNA adduct formation is crucial for assessing its carcinogenic risk and for the development of potential chemopreventive strategies.
These application notes provide a detailed protocol for the study of DBA-DNA adduct formation, with a primary focus on the highly sensitive ³²P-postlabeling assay, a widely used method for the detection and quantification of aromatic DNA adducts.[5][6] An overview of mass spectrometry-based methods is also provided as a powerful tool for structural elucidation of adducts.[7]
Metabolic Activation of Dibenz[a,j]acridine
The metabolic activation of DBA is a critical prerequisite for its covalent binding to DNA. The process is initiated by the action of cytochrome P450 enzymes, leading to the formation of various dihydrodiol metabolites. The major pathway for the formation of DNA-binding species involves the conversion of DBA to DBA-3,4-dihydrodiol (DBA-3,4-DHD).[1][2] This proximate metabolite is then further metabolized to a highly reactive bay-region diol-epoxide, which can covalently bind to DNA, forming stable adducts.[2] Other metabolites, such as DBA-5,6-dihydrodiol (DBA-5,6-DHD), can also form DNA adducts, though they may be chromatographically distinct from those derived from DBA-3,4-DHD.[2]
Metabolic activation pathway of Dibenz[a,j]acridine.
Quantitative Data on DBA-DNA Adduct Formation
The formation of DBA-DNA adducts has been quantified in various studies, primarily using the ³²P-postlabeling assay. The data consistently show that the metabolite DBA-3,4-DHD is a more potent precursor to DNA adducts than the parent compound.
| Compound Administered | Relative Total Adduct Level | Adducts Detected | Reference |
| Dibenz[a,j]acridine (DBA) | 1x | Adducts 1 & 2 | [2] |
| DBA-3,4-dihydrodiol (DBA-3,4-DHD) | ~2x | Adducts 1 & 2 | [1][2] |
| DBA-5,6-dihydrodiol (DBA-5,6-DHD) | Detected | Adducts 3 & 4 | [2] |
Experimental Protocols
Protocol 1: In Vivo DBA-DNA Adduct Formation in Mouse Skin
This protocol is adapted from studies investigating DBA-DNA adduct formation in a mouse model.[1][2]
Materials:
-
Dibenz[a,j]acridine (DBA) and its metabolites (DBA-3,4-DHD, DBA-5,6-DHD)
-
Acetone (B3395972) (solvent)
-
Female ICR mice
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
DNA isolation kit (enzyme-solvent extraction method preferred)[2]
Procedure:
-
Preparation of Dosing Solutions: Dissolve DBA and its metabolites in acetone to the desired concentration.
-
Animal Dosing: Topically apply the solutions to the dorsal skin of the mice. A control group treated with acetone alone should be included.
-
Tissue Collection: At selected time points (e.g., 24 or 48 hours) post-application, euthanize the mice and excise the treated area of the skin.[8]
-
Sample Storage: Immediately freeze the skin samples in liquid nitrogen and store at -80°C until DNA isolation.
-
DNA Isolation: Isolate DNA from the skin samples using an appropriate enzyme-solvent extraction method.[2] Ensure high purity and integrity of the isolated DNA.
Protocol 2: ³²P-Postlabeling Assay for DBA-DNA Adducts
This protocol outlines the sensitive nuclease P1 enhancement method for the ³²P-postlabeling assay.[8]
Materials:
-
Isolated DNA from control and treated samples
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
[γ-³²P]ATP
-
T4 polynucleotide kinase
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvents
-
Phosphor imager or autoradiography film
Procedure:
-
DNA Digestion: Digest 10 µg of DNA to 2'-deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 Treatment): Treat the digested DNA with nuclease P1 to remove normal nucleotides, thereby enriching the adducted nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the adducts using a phosphor imager or by autoradiography. Quantify the adduct levels by measuring the radioactivity of the adduct spots relative to the total amount of DNA analyzed.
Experimental workflow for the ³²P-postlabeling assay.
Protocol 3: Analysis of DBA-DNA Adducts by Mass Spectrometry (Conceptual Overview)
Mass spectrometry (MS) offers a powerful alternative for the identification and structural characterization of DNA adducts.[7] While specific protocols for DBA are less detailed in the literature, the general workflow can be adapted.
General Workflow:
-
DNA Adduct Formation and Isolation: Form DBA-DNA adducts in vitro or isolate adducted DNA from in vivo studies as described in Protocol 1.
-
DNA Digestion: Digest the DNA to individual nucleosides or nucleotides.
-
Sample Cleanup and Enrichment: Use solid-phase extraction or other chromatographic techniques to purify and enrich the adducted species.
-
LC-MS/MS Analysis: Separate the digested products using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The fragmentation pattern in the MS/MS spectrum can provide structural information about the adduct.
Conclusion
The study of Dibenz[a,j]acridine-DNA adduct formation is essential for understanding its carcinogenic mechanism. The protocols outlined here, particularly the well-established ³²P-postlabeling assay, provide a robust framework for researchers to investigate the genotoxicity of this environmental pollutant. The integration of mass spectrometry can further enhance these studies by providing detailed structural information on the resulting DNA adducts. These methodologies are critical for risk assessment and the development of strategies to mitigate the adverse health effects of DBA exposure.
References
- 1. 32P-postlabeling analysis of dibenz[a,j]acridine DNA adducts in mice: preliminary determination of initial genotoxic metabolites and their effect on biomarker levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 32P-postlabelling analysis of dibenz[a,j]acridine-DNA adducts in mice: identification of proximate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. superfund.berkeley.edu [superfund.berkeley.edu]
- 6. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Assessing Dibenz(b,h)acridine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenz(b,h)acridine is a polycyclic aromatic hydrocarbon (PAH) and a nitrogen-containing heterocyclic compound. As a class, PAHs are known for their potential carcinogenic and mutagenic properties. Therefore, assessing the cytotoxicity of this compound is a critical step in toxicological screening and drug development. This document provides detailed application notes and experimental protocols for evaluating the cytotoxic effects of this compound using common in vitro cell culture assays.
Data Presentation
A comprehensive literature search did not yield specific quantitative cytotoxicity data (e.g., IC50 values) for this compound in the cell culture assays described below. However, to illustrate how such data should be presented, the following tables provide examples based on hypothetical results and data from studies on other acridine (B1665455) derivatives. Researchers should replace the placeholder data with their own experimental findings.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) |
| HepG2 (Human Hepatoma) | MTT | 24 | Data not found |
| A549 (Human Lung Carcinoma) | Neutral Red | 48 | Data not found |
| Jurkat (Human T-cell Leukemia) | LDH | 24 | Data not found |
| MCF-7 (Human Breast Adenocarcinoma) | Apoptosis (Annexin V) | 72 | Data not found |
Note: The IC50 value is the concentration of a substance that reduces the viability of a cell population by 50%.
Table 2: Example IC50 Values of Other Acridine Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Acridine-core Naphthoquinone 4e | SCC9 (Oral Squamous Cell Carcinoma) | MTT | 29.99 | [1] |
| Acridine/Sulfonamide Hybrid 8b | HepG2 (Human Hepatoma) | MTT | 14.51 | [2] |
| Acridine/Sulfonamide Hybrid 8b | HCT-116 (Human Colon Carcinoma) | MTT | 9.39 | [2] |
| Acridine/Sulfonamide Hybrid 8b | MCF-7 (Human Breast Adenocarcinoma) | MTT | 8.83 | [2] |
Experimental Protocols
The following are detailed protocols for commonly used cell culture assays to assess the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[3]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Selected cell line (e.g., HepG2, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cell death.[4]
Materials:
-
This compound stock solution
-
Selected cell line
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well microplates
-
Microplate reader (absorbance at ~490 nm)
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the kit instructions, which typically normalizes the sample absorbance to the spontaneous and maximum release controls.
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. Damage to the cell membrane or lysosomes results in decreased dye uptake.
Materials:
-
This compound stock solution
-
Selected cell line
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Wash/fix solution (e.g., 1% CaCl2 in 0.5% formaldehyde)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well microplates
-
Microplate reader (absorbance at ~540 nm)
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Incubate for the desired exposure time.
-
Dye Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Carefully remove the Neutral Red solution and wash the cells with the wash/fix solution.
-
Dye Extraction: Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are permeable to the DNA-staining dye PI.
Materials:
-
This compound stock solution
-
Selected cell line (suspension or adherent)
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical damage)
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially involved in this compound cytotoxicity and a general experimental workflow.
Caption: General workflow for in vitro cytotoxicity assays.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: ROS and p53-mediated apoptosis pathway.
References
- 1. Mutagenicity of dihydrodiols and diol epoxides of dibenz[a, h]acridine in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dibenz(b,h)acridine as a Reference Standard in Environmental Testing
Introduction
Dibenz(b,h)acridine, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a significant environmental contaminant originating from the incomplete combustion of organic materials. It is commonly found in industrial effluents, vehicle exhaust, and tobacco smoke. Due to its carcinogenic properties, the accurate detection and quantification of this compound in various environmental matrices are crucial for assessing environmental quality and human health risks. These application notes provide detailed methodologies for the use of this compound as a reference standard in environmental testing, aimed at researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize key quantitative data related to the analysis of this compound and related compounds using various analytical methods.
Table 1: Analytical Method Performance for Dibenz(a,h)anthracene and Dibenz(a,j)acridine
| Analyte | Method | Matrix | Detection Limit | Reference |
| Dibenzo(a,h)anthracene | EPA Method 610 (HPLC) | Municipal and industrial discharges | 0.03 µg/L | [1] |
| Dibenz(a,j)acridine | EPA Method 8270D (GC/MS) | Solid waste, soils, air, water | 10 µg/L | [2] |
Table 2: Recovery Rates for Related PAHs in Environmental Samples
| Analyte | Method | Matrix | Recovery Rate | Reference |
| Dibenz(a,h)acridine | Thin-Layer Chromatography (TLC) pre-separation followed by HPLC-Fluorescence | Airborne particulate matter | 97.8% | [3] |
| 15 PAHs including Dibenz(a,h)anthracene | Solid Phase Extraction (SPE) with Florisil and HPLC-FLD | Olive Oil | 87.6 – 109.3% | [4] |
Experimental Protocols
Protocol 1: Analysis of this compound in Water by Gas Chromatography-Mass Spectrometry (GC-MS) - Based on EPA Method 8270D
This protocol outlines the procedure for the determination of this compound in water samples using a certified reference standard.
1. Sample Preparation: Liquid-Liquid Extraction
-
To a 1-liter glass separatory funnel, add 1 liter of the water sample.
-
Add 60 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a 1:1 mixture of hexane (B92381) and acetone).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for a minimum of 10 minutes.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of the solvent.
-
Combine the three organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the final extraction solvent, ranging from the expected sample concentration.
-
Inject the standards into the GC-MS to generate a calibration curve.
-
Inject the prepared sample extract.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Analysis of this compound in Soil/Sediment by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol describes the analysis of this compound in solid matrices.
1. Sample Preparation: Soxhlet Extraction
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Weigh approximately 10 g of the homogenized sample into a porous thimble.
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample for 18-24 hours with a suitable solvent such as dichloromethane.[7]
-
After extraction, concentrate the solvent using a rotary evaporator to a volume of approximately 5 mL.
2. Sample Cleanup: Solid Phase Extraction (SPE)
-
Condition a Florisil SPE cartridge by passing 5 mL of hexane through it.
-
Load the concentrated extract onto the cartridge.
-
Elute interfering compounds with a non-polar solvent like hexane.
-
Elute the PAH fraction, including this compound, with a more polar solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane).
-
Evaporate the collected PAH fraction to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of acetonitrile (B52724) for HPLC analysis.
3. HPLC Analysis
-
HPLC System Conditions:
-
Column: Ascentis® Express PAH C18 column (or equivalent).[4]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Fluorescence Detector Conditions:
-
Set the excitation and emission wavelengths specific for this compound. These should be determined empirically for maximum sensitivity.
-
4. Calibration and Quantification
-
Prepare calibration standards of this compound in acetonitrile.
-
Generate a calibration curve by injecting the standards.
-
Inject the cleaned-up sample extract.
-
Determine the concentration of this compound in the sample based on the calibration curve.
Visualizations
References
- 1. DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenz(a,j)acridine | C21H13N | CID 9177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 5. tdi-bi.com [tdi-bi.com]
- 6. gcms.cz [gcms.cz]
- 7. epa.gov [epa.gov]
Application Notes and Protocols for the Analysis of Dibenz(b,h)acridine in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenz(b,h)acridine is a polycyclic aromatic hydrocarbon (PAH) containing nitrogen, which is of significant environmental concern due to its potential carcinogenic and mutagenic properties. Accurate and reliable quantification of this compound in environmental matrices such as soil and water is crucial for assessing environmental contamination and human exposure risks. This document provides detailed application notes and standardized protocols for the sample preparation of soil and water samples prior to the instrumental analysis of this compound. The described methods include Solid-Phase Extraction (SPE) for water samples, and Pressurized Liquid Extraction (PLE), Ultrasound-Assisted Extraction (UAE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for soil samples.
Data Presentation: Comparison of Sample Preparation Methods
The selection of an appropriate sample preparation method is critical for achieving high recovery, low limits of detection (LOD), and reliable quantification. The following tables summarize the performance of different extraction techniques for the analysis of PAHs, including compounds structurally similar to this compound, from soil and water samples.
Table 1: Performance Data for this compound Sample Preparation from Water
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery Rate (%) | 85 - 110% | 80 - 105% |
| Limit of Detection (LOD) | 0.005 - 0.1 µg/L | 0.01 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.02 - 0.3 µg/L | 0.05 - 1.0 µg/L |
| Relative Standard Deviation (RSD) | < 10% | < 15% |
| Solvent Consumption | Low to Moderate | High |
| Sample Throughput | High | Low to Moderate |
Table 2: Performance Data for this compound Sample Preparation from Soil
| Parameter | Pressurized Liquid Extraction (PLE) | Ultrasound-Assisted Extraction (UAE) | Modified QuEChERS |
| Recovery Rate (%) | 75 - 103%[1] | 71 - 107%[2] | 85 - 107%[2] |
| Limit of Detection (LOD) | 0.001 - 0.08 µg/kg[1] | 0.008 - 0.026 µg/mL (extract) | 0.005 - 0.78 ng/g[3] |
| Limit of Quantification (LOQ) | 0.003 - 0.24 µg/kg | 0.024 - 0.078 µg/mL (extract) | 0.02 - 1.6 ng/g[3] |
| Relative Standard Deviation (RSD) | < 10%[1] | < 15% | < 5%[2] |
| Solvent Consumption | Moderate | Moderate | Low |
| Sample Throughput | High | Moderate | High |
Experimental Workflow
The general workflow for the analysis of this compound in environmental samples involves sample collection, extraction, cleanup, and instrumental analysis. The following diagram illustrates this process.
References
Application Notes and Protocols for Dibenz(b,h)acridine in Mechanistic Toxicology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenz(b,h)acridine is a polycyclic aromatic hydrocarbon (PAH) containing a nitrogen atom within its fused ring system, classifying it as a heterocyclic aromatic compound. As a member of the dibenzacridine family, it is of significant interest in mechanistic toxicology research due to its structural similarity to known potent carcinogens. While specific toxicological data for the (b,h) isomer is limited, research on related isomers such as Dibenz(a,h)acridine and Dibenz(a,j)acridine provides a strong framework for understanding its likely mechanisms of toxicity. This document outlines the applications of this compound as a tool in toxicology research and provides detailed protocols for key experimental assays. Given the data scarcity for the (b,h) isomer, data from closely related dibenzacridines are used as a reference. Dibenz(a,h)acridine is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans[1].
Application Notes
Application 1: A Tool for Investigating the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound, like other PAHs, is a putative agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial in mediating the toxicity of many xenobiotics[2][3][4]. Upon binding, the AhR-ligand complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes[5]. This leads to the induction of a battery of genes, most notably Phase I metabolizing enzymes such as cytochrome P450s (e.g., CYP1A1, CYP1B1)[2][6].
Researchers can utilize this compound to:
-
Characterize the activation of the AhR pathway in various cell types.
-
Investigate the downstream transcriptional effects of AhR activation.
-
Screen for potential AhR antagonists by competing with this compound binding.
-
Study the role of the AhR pathway in cellular processes such as proliferation, differentiation, and apoptosis.
Application 2: A Model Compound for Studying Genotoxicity and DNA Adduct Formation
A primary mechanism of carcinogenicity for PAHs is their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts[7][8]. The induction of CYP450 enzymes by AhR activation initiates this process, converting the parent compound into dihydrodiols and subsequently into highly reactive diol epoxides[9][10]. These epoxides can then attack nucleophilic sites on DNA bases, leading to the formation of bulky adducts that, if not repaired, can result in mutations during DNA replication and initiate carcinogenesis[8][11].
This compound can be used to:
-
Investigate the metabolic pathways leading to the formation of genotoxic metabolites.
-
Identify and quantify the formation of specific DNA adducts in vitro and in vivo.
-
Study the kinetics of DNA adduct formation and repair.
-
Assess the mutagenic potential of the compound and its metabolites in bacterial and mammalian cell systems.
Application 3: A Pro-carcinogen for In Vivo Carcinogenicity Studies
Animal models are essential for assessing the carcinogenic potential of chemicals. Topical application of dibenzacridines to the skin of mice has been shown to induce skin tumors[12]. Such studies allow for the investigation of the entire process of chemical carcinogenesis, from initiation and promotion to progression.
In an in vivo setting, this compound can be used to:
-
Determine its carcinogenic potential in various animal models and target organs.
-
Study the dose-response relationship for tumor induction.
-
Investigate the histopathological changes associated with exposure.
-
Evaluate the efficacy of potential chemopreventive agents.
Mechanistic Overview: The AhR-Mediated Pathway of Dibenzacridine Toxicity
The toxic effects of this compound are believed to be initiated by its interaction with the Aryl Hydrocarbon Receptor (AhR). The following diagram illustrates the generally accepted signaling pathway for dibenzacridines.
Caption: AhR-mediated metabolic activation of this compound.
Quantitative Toxicological Data
Table 1: Carcinogenicity of Dibenz(a,j)acridine in Mice
| Species/Strain | Route of Administration | Dosing Regimen | Duration | Endpoint | Tumor Incidence | Reference |
| Mouse, Hsd:(ICR)BR (F) | Topical | 50 nmol (13.95 µg) in acetone (B3395972), twice/week | 99 weeks | Skin Tumors | 27/40 (68%) | Warshawsky et al. (1994; 1996a)[13] |
| Squamous Cell Carcinoma | 15/40 (38%) | |||||
| Mouse, C3H/Hej (M) | Topical | 12.5 µg in acetone, twice/week | 99 weeks | Skin Tumors (papilloma and carcinoma combined) | 25/50 (50%) | Warshawsky & Barkley (1987), Warshawsky et al. (1996a)[13] |
| Carcinoma | 22/25 (88% of tumors) |
Table 2: Mutagenicity of Dibenz(a,h)acridine Metabolites
| Compound | Test System | Endpoint | Result | Reference |
| 10,11-diol-8,9-epoxides | Salmonella typhimurium TA98, TA100 | Gene Mutation | 20 to 40 times more mutagenic than 3,4-diol-1,2-epoxides | Wood et al. (1989)[10] |
| 10,11-diol-8,9-epoxides | Chinese hamster V79 cells | Gene Mutation | 20 to 80 times more mutagenic than 3,4-diol-1,2-epoxides | Wood et al. (1989)[10] |
| 10,11-dihydrodiol | S. typhimurium TA100 with rat liver microsomes | Gene Mutation | Metabolically activated to a 12-fold greater extent than 3,4-dihydrodiol | Wood et al. (1989)[10] |
Experimental Protocols
Protocol 1: In Vitro Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Gene Assay)
This protocol describes a cell-based assay to quantify the ability of this compound to activate the human AhR. The assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of DREs.
Materials:
-
Human hepatoma (e.g., HepG2) or other suitable cells stably transfected with a DRE-driven luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) with 10% FBS, penicillin/streptomycin.
-
This compound (stock solution in DMSO).
-
Positive control: 2,3,7,8-Tetrachlorodibenzodioxin (TCDD).
-
Vehicle control: DMSO.
-
96-well clear bottom, white-walled cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay (e.g., 2 x 10⁴ cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and TCDD in cell culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the test compounds, positive control, or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂[14].
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Add 100 µL of luciferase assay reagent to each well.
-
Mix on an orbital shaker for 5 minutes to ensure complete cell lysis.
-
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by expressing it as "fold induction" over the vehicle control.
-
Plot the fold induction versus the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Caption: Workflow for an in vitro AhR activation assay.
Protocol 2: Detection of DNA Adducts by ³²P-Postlabeling
This is a highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of the adduct structure[7][15].
Materials:
-
DNA samples (from treated cells or animal tissues).
-
Micrococcal nuclease and spleen phosphodiesterase.
-
Nuclease P1.
-
T4 polynucleotide kinase.
-
[γ-³²P]ATP (high specific activity).
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates.
-
TLC tanks and developing solvents.
-
Phosphorimager screen and scanner.
Procedure:
-
DNA Digestion: Digest 5-10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 method): Treat the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky aromatic adducts. This enriches the adducts in the sample[7].
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
TLC Separation:
-
Spot the labeled digest onto a PEI-cellulose TLC plate.
-
Perform a multi-directional chromatographic separation using a series of different solvent systems to resolve the adducts from the normal nucleotides and from each other.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphorimager screen.
-
Scan the screen and quantify the radioactivity in the adduct spots.
-
Calculate the Relative Adduct Leveling (RAL) by comparing the radioactivity in the adduct spots to the total radioactivity of nucleotides in the sample.
-
Caption: Workflow for ³²P-postlabeling analysis of DNA adducts.
Protocol 3: In Vivo Mouse Skin Carcinogenicity Bioassay
This protocol outlines a long-term study to assess the tumor-initiating and promoting activity of this compound on mouse skin[13].
Materials:
-
Susceptible mouse strain (e.g., C3H/HeJ, SENCAR).
-
This compound.
-
Vehicle (e.g., acetone).
-
Tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) for initiation-promotion studies.
-
Clippers for shaving.
-
Calipers for tumor measurement.
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week before the study begins.
-
Dorsal Skin Shaving: Shave the dorsal skin of the mice 2 days before the first treatment.
-
Dosing Regimen (Complete Carcinogenesis):
-
Divide mice into groups (e.g., vehicle control, low dose, high dose).
-
Apply a solution of this compound in acetone to the shaved skin twice a week for the duration of the study (e.g., 52-99 weeks).
-
-
Dosing Regimen (Initiation-Promotion):
-
Initiation: Apply a single dose of this compound to the shaved skin.
-
Promotion: One to two weeks after initiation, begin twice-weekly applications of a tumor promoter (e.g., TPA) to the same area.
-
-
Observation and Data Collection:
-
Observe the animals daily for signs of toxicity.
-
Record body weights weekly.
-
Examine the skin for tumors weekly. Record the number, location, and size of all skin lesions.
-
-
Termination and Histopathology:
-
At the end of the study, euthanize the animals.
-
Perform a complete necropsy.
-
Collect skin tumors and other major organs for histopathological examination to confirm tumor type and identify any other treatment-related lesions.
-
-
Data Analysis:
-
Calculate tumor incidence (percentage of tumor-bearing animals) and tumor multiplicity (average number of tumors per animal).
-
Use appropriate statistical methods (e.g., Fisher's exact test, survival analysis) to compare treated groups with control groups.
-
Caption: Workflow for an in vivo mouse skin carcinogenicity study.
Conclusion
This compound is a valuable research compound for investigating the fundamental mechanisms of chemical carcinogenesis, particularly the role of the Aryl Hydrocarbon Receptor and the formation of DNA adducts. While direct toxicological data for this specific isomer are sparse, the well-documented activities of its isomers provide a strong basis for its use as a model pro-carcinogen. The protocols provided herein offer standardized methods for assessing its biological activity in vitro and in vivo. Further research is warranted to fully characterize the toxicological profile of this compound and to understand its potential risk to human health.
References
- 1. Dibenz(a,h)acridine - Hazardous Agents | Haz-Map [haz-map.com]
- 2. AH RECEPTOR LIGANDS IN CANCER: FRIEND AND FOE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 4. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mutagenicity of dihydrodiols and diol epoxides of dibenz[a, h]acridine in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The genetic toxicology of acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dibenz(a,h)Acridine (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 13. Table 3.6, Studies of carcinogenicity in mice given dibenz[a,j]acridine - Bitumens and Bitumen Emissions, and Some N- and S-Heterocyclic Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. puracyp.com [puracyp.com]
- 15. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibenz(b,h)acridine
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the Dibenz(b,h)acridine core structure?
A1: The most relevant and historically significant methods for constructing the acridine (B1665455) backbone, adaptable for the synthesis of this compound, are the Bernthsen acridine synthesis and the Friedländer annulation. The Bernthsen synthesis involves the condensation of a diarylamine with a carboxylic acid or its derivative, typically in the presence of a Lewis acid catalyst at high temperatures. The Friedländer annulation is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, which can be adapted for constructing the fused ring system of this compound.
Q2: I am experiencing very low yields in my attempt to synthesize this compound. What are the likely causes?
A2: Low yields in the synthesis of polycyclic azaarenes like this compound can stem from several factors:
-
Incomplete reaction: The high temperatures often required for these condensations can be difficult to maintain consistently, or the reaction time may be insufficient.
-
Side reactions: Charring and polymerization of starting materials are common at elevated temperatures.
-
Poor quality of starting materials: Impurities in the reactants or catalyst can inhibit the reaction.
-
Suboptimal catalyst activity: The Lewis acid catalyst (e.g., zinc chloride in the Bernthsen synthesis) may be hydrated or of insufficient quantity.
-
Difficult work-up and purification: The product may be difficult to isolate from the reaction mixture, leading to losses during purification.
Q3: How can I improve the solubility of my starting materials for a more efficient reaction?
A3: For reactions that are not solvent-free, selecting an appropriate high-boiling point solvent is crucial. Solvents like nitrobenzene, diphenyl ether, or Dowtherm A can be effective. In some modern approaches, the use of ionic liquids has been shown to improve the solubility of reactants and facilitate the reaction. For solvent-free reactions, ensuring the reactants are finely powdered and well-mixed can improve contact and reactivity.
Q4: What are some modern techniques that could be applied to improve the yield and reaction conditions?
A4: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reactions and improving yields in the synthesis of heterocyclic compounds.[1] The use of microwave irradiation can significantly reduce reaction times and potentially lower the required reaction temperature, thereby minimizing side product formation. Additionally, the use of solid-supported catalysts, such as sulfonic acid functionalized silica (B1680970) (SBA-Pr-SO3H), can offer advantages in terms of ease of separation and catalyst reusability in solvent-free conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the generalized Bernthsen and Friedländer synthesis routes.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or very little product formation | 1. Reaction temperature is too low. 2. Inactive catalyst. 3. Incorrect starting materials or stoichiometry. | 1. Gradually increase the reaction temperature in increments of 10-20°C. 2. Use freshly opened or anhydrous zinc chloride. Consider activating the catalyst by heating under vacuum. 3. Verify the identity and purity of starting materials by analytical techniques (NMR, MS). Re-evaluate the stoichiometry of the reactants. |
| Formation of a black, tarry substance | 1. Reaction temperature is too high, leading to decomposition. 2. Prolonged reaction time. | 1. Reduce the reaction temperature. 2. Monitor the reaction progress by thin-layer chromatography (TLC) and stop the reaction once the starting material is consumed. |
| Multiple products observed by TLC/NMR | 1. Competing side reactions. 2. Isomer formation. | 1. Optimize the reaction conditions (temperature, catalyst loading, reaction time) to favor the desired product. 2. In the case of unsymmetrical starting materials, regioisomers may form. Purification by column chromatography or recrystallization may be necessary. |
| Difficulty in isolating the product | 1. Product is highly soluble in the reaction mixture. 2. Product co-precipitates with byproducts. | 1. After cooling, try precipitating the product by adding a non-polar solvent. 2. Employ column chromatography with a carefully selected eluent system for purification. |
Experimental Protocols (Generalized)
Generalized Bernthsen Synthesis of a Dibenzacridine
This protocol is based on the classical Bernthsen acridine synthesis.[2][3]
Starting Materials:
-
A suitable diarylamine (e.g., a derivative of N-phenyl-2-naphthylamine).
-
An appropriate carboxylic acid (e.g., benzoic acid).
-
Anhydrous zinc chloride (catalyst).
Procedure:
-
Finely grind the diarylamine and the carboxylic acid.
-
In a reaction vessel equipped with a mechanical stirrer and a condenser, thoroughly mix the diarylamine, carboxylic acid, and anhydrous zinc chloride in a molar ratio of approximately 1:1:2.
-
Heat the mixture to 200-250°C with constant stirring for several hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting diarylamine), cool the mixture to room temperature.
-
Treat the solidified reaction mass with hot, dilute hydrochloric acid to dissolve the zinc chloride and any basic byproducts.
-
Filter the acidic solution and neutralize the filtrate with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude acridine derivative.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695), toluene) or by column chromatography on silica gel.
Generalized One-Pot, Three-Component Synthesis of a Tetrahydrobenzo[c]acridin-8(9H)-one Derivative
This protocol is adapted from a reported synthesis of benzo[c]acridine derivatives and represents a more modern, efficient approach.[2]
Starting Materials:
-
An aromatic aldehyde.
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione).
-
Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) as a catalyst.[2]
Procedure:
-
Activate the SBA-Pr-SO3H catalyst by heating at 100°C under vacuum.
-
In a reaction vessel, add the aromatic aldehyde (2 mmol), dimedone (2 mmol), 1-naphthylamine (2 mmol), and the activated SBA-Pr-SO3H catalyst (0.02 g).
-
Heat the solvent-free mixture at 140°C for the appropriate time (typically monitored by TLC, can be as short as 5-15 minutes).[2]
-
Upon completion of the reaction, dissolve the mixture in hot ethanol to separate the solid catalyst by filtration.
-
Allow the filtrate to cool to room temperature to crystallize the pure product.
-
Collect the crystals by filtration and wash with cold ethanol. The catalyst can be washed, dried, and reused.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: Troubleshooting workflow for improving this compound synthesis yield.
Generalized Bernthsen Synthesis Pathway
Caption: Generalized reaction scheme for the Bernthsen synthesis of a dibenzacridine.
References
Technical Support Center: Troubleshooting Low Solubility of Dibenz(b,h)acridine in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Dibenz(b,h)acridine, a polycyclic aromatic hydrocarbon (PAH) known for its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a large, nonpolar molecule. Its structure consists of fused aromatic rings, making it hydrophobic ("water-fearing"). Water is a polar solvent, and according to the principle of "like dissolves like," polar solvents are not effective at dissolving nonpolar compounds. The strong intermolecular forces between water molecules exclude the nonpolar this compound molecules, leading to very low solubility. The aqueous solubility of this compound has been reported to be as low as 0.159 mg/L at 25°C[1].
Q2: What are the common challenges encountered when trying to dissolve this compound in aqueous solutions for biological assays?
A2: Researchers often face several issues:
-
Precipitation: The compound may precipitate out of solution upon addition to aqueous buffers or cell culture media, even when initially dissolved in a small amount of an organic co-solvent. This can be caused by the final concentration of the organic solvent being too low to maintain solubility.
-
Inaccurate Concentrations: Due to its low solubility and potential for precipitation, achieving and maintaining an accurate and consistent concentration in aqueous media is difficult.
-
Low Bioavailability: In in vitro and in vivo experiments, the low solubility can lead to poor bioavailability, making it challenging to assess the true biological activity of the compound.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: The most common strategies involve the use of:
-
Co-solvents: Using a water-miscible organic solvent in which this compound is more soluble.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the this compound molecule.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a stock solution into aqueous media.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting precipitation issues.
Potential Causes and Solutions:
-
Cause: The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain the solubility of this compound in the aqueous medium.
-
Solution 1: Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock solution into the aqueous medium. This gradual decrease in solvent polarity can help prevent the compound from crashing out of solution.
-
Solution 2: Co-solvent Systems: Prepare the final aqueous solution with a small, biocompatible percentage of a co-solvent. For cell culture, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.
-
-
Cause: The compound is inherently too hydrophobic to remain in solution at the desired concentration, even with a small amount of co-solvent.
-
Solution 1: Use of Surfactants: Incorporate a biocompatible surfactant, such as Tween 80 or Polysorbate 80, into the aqueous medium. Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility.
-
Solution 2: Use of Cyclodextrins: Utilize a cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with this compound. The hydrophobic interior of the cyclodextrin molecule can host the nonpolar this compound, while the hydrophilic exterior allows the complex to dissolve in water.
-
Issue 2: Inconsistent experimental results due to variable compound concentration.
Potential Causes and Solutions:
-
Cause: Undissolved particulate matter is present in the working solution.
-
Solution 1: Filtration: After preparing the solution, filter it through a 0.22 µm syringe filter to remove any undissolved micro-precipitates. This is especially important for cell-based assays to ensure sterility and accurate dosing.
-
Solution 2: Sonication: Briefly sonicate the solution after preparation to aid in the dissolution of any small particles.
-
-
Cause: The compound adsorbs to plasticware.
-
Solution: Use low-adhesion microplates and pipette tips. Whenever possible, prepare solutions in glass vessels.
-
Data Presentation: Solubility of this compound
| Solvent/System | Temperature (°C) | Solubility | Reference |
| Water | 25 | 0.159 mg/L | [1] |
| Ethanol | - | Sparingly soluble | [1] |
| Benzene | - | Soluble | [1] |
| Acetone | - | Soluble | [1] |
| Cyclohexane | - | Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential degradation.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Solubilization using a Surfactant (Tween 80)
-
Materials:
-
This compound stock solution in a minimal amount of a volatile organic solvent (e.g., methanol (B129727) or acetone)
-
Aqueous buffer or cell culture medium
-
Tween 80 (Polysorbate 80)
-
Stir plate and magnetic stir bar
-
Rotary evaporator or nitrogen stream
-
-
Procedure:
-
In a glass vial, add an excess amount of this compound.
-
Dissolve the compound in a small volume of a volatile organic solvent.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to create a thin film of the compound on the bottom of the vial.
-
Prepare the desired aqueous solution (e.g., phosphate-buffered saline) containing the desired concentration of Tween 80 (e.g., 1% w/v).
-
Add the Tween 80 solution to the vial containing the this compound film.
-
Stir the mixture vigorously on a stir plate for 24-48 hours at room temperature, protected from light.
-
After stirring, centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized this compound.
-
Determine the final concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Protocol 3: Solubilization using Cyclodextrin (HP-β-CD)
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer or water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
-
Procedure (Kneading Method):
-
Weigh out this compound and HP-β-CD in a 1:1 or 1:2 molar ratio.
-
Place the powders in a mortar.
-
Add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) to form a paste.
-
Knead the paste thoroughly with the pestle for 30-60 minutes.
-
Dry the resulting paste in a vacuum oven at a low temperature to remove the solvent.
-
The resulting powder is the this compound-HP-β-CD inclusion complex.
-
Dissolve the complex in the desired aqueous medium. The solubility will be significantly enhanced compared to the free compound.
-
Determine the final concentration of the solubilized compound.
-
Biological Signaling Pathway
This compound, as a member of the acridine (B1665455) family, is known to act as a DNA intercalating agent. This intercalation distorts the DNA double helix, leading to DNA damage and the activation of the DNA Damage Response (DDR) pathway.
Caption: DNA damage response pathway initiated by this compound.
References
Technical Support Center: Purification of Crude Dibenz(b,h)acridine
Welcome to the technical support center for the purification of crude Dibenz(b,h)acridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this polycyclic aromatic nitrogen heterocycle.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:
-
Isomeric Dibenzacridines: Synthesis of dibenzacridines can often lead to the formation of other isomers such as Dibenz(a,h)acridine and Dibenz(c,h)acridine. The separation of these isomers can be challenging due to their similar polarities.
-
Unreacted Starting Materials: Depending on the reaction conditions and work-up procedure, the crude product may contain residual starting materials.
-
Oxidation Products: Polycyclic aromatic compounds can be susceptible to oxidation, leading to the formation of N-oxides, dihydrodiols, and other oxygenated derivatives.[1]
-
By-products from Side Reactions: The reaction conditions used for the synthesis can sometimes lead to the formation of unforeseen by-products.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: Several analytical techniques are suitable for assessing the purity of this compound:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the purification.[2] It can help in identifying the presence of impurities and in selecting an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity. A reversed-phase C18 column is often used for the separation of polycyclic aromatic compounds.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and to confirm the molecular weight of the purified product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the purified this compound and for identifying any structural isomers or other impurities.
Q3: What is the general solubility of this compound in common laboratory solvents?
A3: this compound, being a large polycyclic aromatic hydrocarbon, is generally poorly soluble in polar solvents like water and ethanol.[4] It exhibits better solubility in non-polar and moderately polar organic solvents such as:
This solubility profile is important when choosing solvents for chromatography and recrystallization.
Troubleshooting Guides
This section provides troubleshooting advice for common problems encountered during the purification of crude this compound.
Problem 1: Poor Separation of Isomers during Column Chromatography
Symptoms:
-
Co-elution of this compound with other dibenzacridine isomers, as observed by TLC or HPLC analysis of the column fractions.
-
Broad peaks or overlapping spots on the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | The standard silica (B1680970) gel may not be providing sufficient selectivity. Consider using alumina (B75360) (neutral or basic) as the stationary phase, as the basic nitrogen in the acridine (B1665455) structure may interact differently with alumina compared to the slightly acidic silica gel. |
| Suboptimal Mobile Phase | The eluent system may not have the correct polarity to resolve the isomers. A systematic optimization of the mobile phase is recommended. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as dichloromethane or ethyl acetate (B1210297) in a gradient elution. |
| Column Overloading | Too much crude product loaded onto the column can lead to band broadening and poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is a 1:50 to 1:100 ratio of sample to adsorbent by weight. |
| Incorrect Column Dimensions | A long and narrow column generally provides better resolution than a short and wide one for a given amount of stationary phase. |
Problem 2: Product Fails to Crystallize or Oils Out During Recrystallization
Symptoms:
-
The dissolved product does not precipitate out of the solution upon cooling.
-
An oily substance forms instead of solid crystals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The chosen solvent may be too good a solvent for this compound at all temperatures, or it may not provide a sufficient solubility differential between hot and cold conditions. Experiment with different single or mixed solvent systems. Good single solvents for recrystallization of aromatic compounds include toluene (B28343) or xylene. For mixed solvent systems, a common approach is to dissolve the compound in a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane or methanol) until the solution becomes turbid, then heat to redissolve and cool slowly.[5] |
| Presence of Impurities | Impurities can inhibit crystal formation. If the product oils out, try to redissolve the oil in a small amount of the hot solvent and scratch the inside of the flask with a glass rod to induce crystallization. If this fails, the product may need to be further purified by another method, such as column chromatography, before attempting recrystallization again. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography. The exact solvent system should be optimized based on preliminary TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Dichloromethane
-
Ethyl acetate
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates (silica gel 60 F254)
-
UV lamp for visualization
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., hexane:dichloromethane mixtures of varying ratios) to find a system that gives good separation between the desired product and impurities (aim for an Rf value of 0.2-0.4 for the product).
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a small layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to aid in packing.
-
Allow the silica to settle, and then add another layer of sand on top.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
-
Elution:
-
Carefully add the chosen eluent system to the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound.
Materials:
-
Purified this compound from column chromatography
-
Toluene (or another suitable solvent determined by solubility tests)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the this compound in an Erlenmeyer flask.
-
Add a minimal amount of toluene and heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot toluene until it does.
-
-
Cooling and Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature.
-
Crystals should start to form as the solution cools.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold toluene.
-
Allow the crystals to dry completely under vacuum to remove any residual solvent.
-
Data Presentation
The following table provides hypothetical data on the purification of a crude this compound product. Actual results will vary depending on the initial purity of the crude material and the specific conditions used.
| Purification Step | Mass of Product (g) | Purity by HPLC (%) | Overall Yield (%) |
| Crude Product | 10.0 | 65 | 100 |
| After Column Chromatography | 5.5 | 95 | 55 |
| After Recrystallization | 4.7 | >99 | 47 |
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common purification challenges.
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. Metabolism of dibenz[a,h]acridine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenz(a,j)acridine | C21H13N | CID 9177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Handling and Storage of Dibenz(b,h)acridine Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Dibenz(b,h)acridine in solution to prevent its degradation. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound in solution?
A1: The primary factors leading to the degradation of this compound in solution are exposure to light, presence of atmospheric oxygen, elevated temperatures, and the choice of an inappropriate solvent. This compound, like other polycyclic aromatic hydrocarbons (PAHs) and aza-arenes, can be susceptible to photo-oxidation and thermal decomposition.
Q2: What is the recommended solvent for preparing this compound solutions?
A2: High-purity, non-polar, aprotic solvents are recommended. Cyclohexane (B81311) is a common choice for commercially available standards.[1] Other suitable solvents include toluene (B28343) and dichloromethane. It is crucial to use solvents that are free of peroxides and other oxidizing impurities.
Q3: How should I store my this compound stock solutions?
A3: Stock solutions should be stored in a cool, dark place. A commercial standard solution of Dibenz(a,h)acridine in cyclohexane specifies a storage temperature of +20°C.[1] For long-term storage, refrigeration at 2-8°C is advisable. To prevent photodegradation, always use amber glass vials or wrap clear vials in aluminum foil.
Q4: Do I need to take special precautions regarding the atmosphere when handling this compound solutions?
A4: To minimize oxidation, it is best practice to handle this compound solutions under an inert atmosphere, such as argon or nitrogen. This can be achieved by purging the solvent with the inert gas before preparing the solution and by blanketing the headspace of the storage vial with the gas before sealing.
Q5: I've noticed a change in the color of my this compound solution. What could be the cause?
A5: A change in color, such as darkening or the appearance of a precipitate, is a strong indicator of degradation. This is often due to photo-oxidation or reaction with impurities in the solvent. The solution should be discarded, and a fresh solution should be prepared following the recommended handling and storage procedures.
Troubleshooting Guide: Degradation of this compound Solutions
This guide will help you identify and resolve common issues related to the degradation of this compound solutions.
| Symptom | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of the this compound stock solution, leading to a lower effective concentration. | 1. Prepare a fresh stock solution from solid material. 2. Verify the concentration of the new stock solution using UV-Vis spectroscopy or HPLC. 3. Re-run the experiment with the fresh solution. |
| Appearance of new peaks in HPLC or GC-MS analysis | Formation of degradation products. | 1. Review the handling and storage procedures of the solution. 2. Ensure the solution is protected from light and stored at the correct temperature. 3. Consider preparing solutions fresh before each experiment if long-term stability is a concern. |
| Precipitate formation in the solution | The solvent may be saturated, or degradation products may be insoluble. | 1. Ensure the concentration of this compound is within its solubility limit for the chosen solvent. 2. If degradation is suspected, discard the solution. |
| Fading or change in fluorescence intensity | Photobleaching or chemical degradation affecting the chromophore. | 1. Minimize exposure of the solution to ambient and excitation light sources. 2. Use the lowest possible excitation intensity and shortest exposure times during fluorescence measurements. |
Experimental Protocols
Protocol for Preparation of a Stable this compound Stock Solution
This protocol outlines the steps to prepare a stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
High-purity, spectroscopic grade cyclohexane (or other suitable solvent)
-
Amber glass volumetric flask
-
Amber glass storage vials with PTFE-lined caps
-
Argon or nitrogen gas supply with a purging manifold
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Solvent Preparation:
-
Take a suitable volume of cyclohexane in a flask.
-
Purge the solvent with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
-
Weighing:
-
Accurately weigh the desired amount of solid this compound using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed solid to the amber glass volumetric flask.
-
Add a small amount of the deoxygenated solvent to dissolve the solid.
-
If necessary, use an ultrasonic bath for a short period to aid dissolution.
-
-
Dilution:
-
Once the solid is completely dissolved, dilute the solution to the final volume with the deoxygenated solvent.
-
-
Storage:
-
Aliquot the stock solution into amber glass storage vials.
-
Blanket the headspace of each vial with argon or nitrogen gas before tightly sealing the cap.
-
Store the vials at the recommended temperature (2-8°C for long-term storage) and protected from light.
-
Visualizations
Caption: Workflow for preparing a stable this compound solution.
Caption: Factors leading to the degradation of this compound in solution.
References
Technical Support Center: Refining Chromatographic Separation of Dibenz(b,h)acridine Isomers
Welcome to the technical support center for the chromatographic separation of Dibenz(b,h)acridine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
A1: The separation of this compound isomers is difficult due to their high degree of structural similarity. Isomers of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs, like dibenzacridines, often have nearly identical physical and chemical properties, such as molecular weight, polarity, and boiling point. This results in very similar retention behaviors on most chromatographic stationary phases, making baseline separation a significant challenge.
Q2: What are the primary chromatographic techniques used for separating this compound isomers?
A2: The most common techniques employed for the separation of aza-PAH isomers, including Dibenz(b,h)acridines, are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Supercritical Fluid Chromatography (SFC). Each technique offers unique advantages in terms of selectivity and efficiency for these types of separations.
Q3: Which type of HPLC column is most effective for separating aza-PAH isomers?
A3: For HPLC, reversed-phase columns, particularly those with C18 stationary phases, are widely used. Phenyl-based stationary phases can also offer alternative selectivity due to π-π interactions with the aromatic rings of the analytes. For challenging separations, columns with shape-selective stationary phases or those designed for PAH analysis can provide enhanced resolution.
Q4: Can I use Gas Chromatography for this compound isomer separation?
A4: Yes, Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) is a powerful technique for the analysis of these isomers.[1][2][3] High-resolution capillary columns are essential for achieving the necessary separation. The choice of the stationary phase is critical, with mid-polarity phases often providing the best selectivity for PAH isomers.[1]
Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?
A5: Supercritical Fluid Chromatography (SFC) can offer several advantages, including faster analysis times and reduced organic solvent consumption compared to HPLC.[4] SFC often provides unique selectivity for isomers and can be an excellent alternative when HPLC and GC methods fail to provide adequate resolution.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of this compound isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
| Possible Cause | Suggested Solution |
| Inadequate Stationary Phase Selectivity | - For HPLC, screen different stationary phases (e.g., C18, Phenyl, Cyano). Consider columns specifically designed for PAH analysis. - For GC, select a column with a different polarity. A 5% phenyl-methylpolysiloxane is a good starting point, but more polar phases may offer better selectivity.[1] |
| Mobile/Carrier Gas Flow Rate Not Optimal | - Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will increase analysis time. Perform a flow rate optimization study. |
| Incorrect Mobile Phase Composition (HPLC/SFC) | - Adjust the mobile phase composition. In reversed-phase HPLC, altering the ratio of organic solvent to water can significantly impact selectivity. - In SFC, modifying the co-solvent and its percentage can tune the separation. |
| Temperature Not Optimized | - Optimize the column temperature. In both HPLC and GC, temperature affects retention and selectivity. A temperature gradient in GC is often necessary for complex mixtures. |
Problem 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Active Sites on the Column | - Use a column with end-capping to reduce silanol (B1196071) interactions. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase in HPLC to block active sites. |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Extra-column Dead Volume | - Ensure all fittings and tubing are properly connected and have minimal length. |
Problem 3: Peak Splitting
| Possible Cause | Suggested Solution |
| Column Void or Channeling | - This may indicate a damaged column that needs to be replaced. |
| Sample Solvent Incompatibility | - Dissolve the sample in the initial mobile phase or a weaker solvent. A strong sample solvent can cause peak distortion. |
| Clogged Frit | - Reverse flush the column (if permissible by the manufacturer) or replace the inlet frit. |
Experimental Protocols
The following are generalized starting protocols for method development. Optimization will be required for your specific application.
High-Performance Liquid Chromatography (HPLC) - Method Development Protocol
-
Column Selection:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Have a Phenyl-Hexyl column available for alternative selectivity.
-
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile or Methanol
-
Start with a gradient of 50% B to 100% B over 20 minutes.
-
-
Flow Rate:
-
Begin with a flow rate of 1.0 mL/min.
-
-
Column Temperature:
-
Set the column oven to 30 °C.
-
-
Detection:
-
Use a UV detector at 254 nm or a fluorescence detector for higher sensitivity.
-
-
Optimization:
-
Adjust the gradient slope and initial/final mobile phase compositions to improve resolution.
-
Evaluate the effect of temperature on selectivity.
-
If resolution is still poor, switch to the Phenyl-Hexyl column and repeat the optimization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) - Method Development Protocol
-
Column Selection:
-
Use a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[5]
-
-
Carrier Gas:
-
Helium at a constant flow of 1.0 mL/min.
-
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 320 °C at 5 °C/min.
-
Hold at 320 °C for 10 minutes.
-
-
Inlet:
-
Splitless injection at 280 °C.
-
-
Mass Spectrometer:
-
Operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity.[5] Monitor the molecular ion of the this compound isomers.
-
-
Optimization:
-
Adjust the temperature ramp rate to improve separation.
-
If co-elution persists, consider a longer column or a stationary phase with higher phenyl content.
-
Quantitative Data Summary
| Compound | Structure | Typical Retention Time (min) | Relative Retention Time |
| Benzo(c)acridine | Isomer 1 | 15.2 | 1.00 |
| Benzo(a)acridine | Isomer 2 | 15.8 | 1.04 |
| Dibenz(a,h)acridine | Isomer 3 | 18.5 | 1.22 |
| Dibenz(a,j)acridine | Isomer 4 | 18.9 | 1.24 |
Note: The above data is illustrative and will vary depending on the exact chromatographic conditions.
Visualizations
References
- 1. shimadzu.com [shimadzu.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Analysis of Polycyclic Aromatic Hydrocarbons in Ambient Aerosols by Using One-Dimensional and Comprehensive Two-Dimensional Gas Chromatography Combined with Mass Spectrometric Method: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tdi-bi.com [tdi-bi.com]
Technical Support Center: Optimizing Derivatization of Dibenz(b,h)acridine
Welcome to the technical support center for the derivatization of Dibenz(b,h)acridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for modifying this complex aza-polycyclic aromatic hydrocarbon (aza-PAH). Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you navigate the challenges of synthesis and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the chemical modification of the this compound scaffold.
Q1: What are the primary reactive sites on the this compound core for derivatization?
A: The reactivity of this compound is analogous to that of acridine (B1665455). The key sites for derivatization are:
-
The Nitrogen Atom: As a weak base, the nitrogen atom's lone pair of electrons can be protonated by acids to form salts or alkylated to form quaternary acridinium (B8443388) salts.[1]
-
The Central Carbon (C7): This position (analogous to C9 in acridine) is electron-deficient due to the influence of the adjacent nitrogen atom. This makes it the preferred site for nucleophilic attack.[1][2]
-
The Outer Benzenoid Rings: These rings undergo electrophilic aromatic substitution. The substitution pattern can be complex, often resulting in di-substitution, for example at positions equivalent to C2 and C7 in the simpler acridine system.[1][2]
Q2: My this compound starting material has very low solubility. What solvents are recommended?
A: Low solubility is a common issue with large, planar PAHs.[3][4][5] These compounds are highly lipophilic and have low solubility in water but are soluble in many organic solvents.[5] For reactions, consider using high-boiling point, polar aprotic solvents which are effective at dissolving a wide range of organic compounds. Recommended options include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene or Xylene, especially for reactions requiring high temperatures.
Q3: How can I introduce a halogen atom onto the this compound core to prepare for cross-coupling reactions?
A: Halogenation is a critical first step for many derivatization strategies, particularly for subsequent palladium-catalyzed cross-coupling reactions.[6][7]
-
For Substitution on the Outer Rings (Electrophilic): Use standard electrophilic halogenating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent. A mild Lewis acid catalyst may be required.
-
For Substitution at the Central Carbon (Nucleophilic): To introduce a chlorine atom at the central, electron-deficient carbon, a common strategy for acridines is to first synthesize the corresponding "acridone" via oxidation and then treat it with a chlorinating agent like phosphorus oxychloride (POCl₃).[1]
Q4: My electrophilic substitution reaction is yielding a mixture of isomers. How can I improve regioselectivity?
A: Achieving high regioselectivity in electrophilic substitution on large aza-PAHs can be challenging.[8] The directing effects of the fused rings and the nitrogen atom can lead to multiple products. To optimize for a specific isomer, consider the following:
-
Reaction Temperature: Lowering the temperature often increases selectivity by favoring the product formed via the lowest activation energy pathway.
-
Choice of Catalyst: The size and nature of the Lewis acid catalyst can influence the position of attack through steric hindrance or coordination with the nitrogen atom.
-
Solvent Effects: The polarity of the solvent can alter the reactivity of the electrophile and the substrate, thereby influencing the product ratio.
Q5: What is the most effective strategy for creating new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds on the scaffold?
A: Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for this purpose.[7][9] The typical workflow involves two main stages:
-
Halogenation: First, introduce a bromine or iodine atom onto the scaffold as described in Q3. This creates a reactive handle for the cross-coupling reaction.
-
Cross-Coupling: The halogenated this compound can then be coupled with a variety of partners using a suitable palladium catalyst, ligand, and base. Common examples include:
-
Suzuki Coupling: To form C-C bonds using boronic acids.
-
Buchwald-Hartwig Amination: To form C-N bonds with primary or secondary amines.[9]
-
Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
-
Troubleshooting Guide
Use this table to quickly diagnose and resolve common issues encountered during your derivatization experiments.
| Problem Observed | Potential Cause(s) | Suggested Solutions & Optimizations |
| Low or No Conversion of Starting Material | 1. Poor solubility of the starting material. 2. Inactive catalyst or degraded reagents. 3. Insufficient reaction temperature. 4. Inefficient mixing in a heterogeneous mixture. | 1. Switch to a higher-boiling point solvent (DMF, DMSO, NMP). 2. Use fresh, high-purity reagents. For Pd-catalysis, ensure the catalyst is not oxidized and use degassed solvents. 3. Incrementally increase the reaction temperature. 4. Use a mechanical stirrer or increase the stir rate. |
| Formation of Multiple Products / Isomers | 1. Poor regioselectivity in electrophilic substitution. 2. Side reactions, such as homocoupling of coupling partners. | 1. Re-optimize the halogenation or nitration step: lower temperature, screen different catalysts and solvents. 2. For cross-coupling, ensure an inert atmosphere (N₂ or Ar) to prevent catalyst deactivation and side reactions. Adjust the stoichiometry of the coupling partners. |
| Product Decomposition | 1. Reaction temperature is too high. 2. Product is sensitive to air, light, or acid/base conditions. | 1. Reduce the reaction temperature and increase the reaction time. 2. Run the reaction under an inert atmosphere, protect from light with aluminum foil, and ensure the workup procedure is neutral or appropriately buffered. |
| Difficulty in Product Purification | 1. Product and starting material have very similar polarity. 2. Product is contaminated with catalyst residue. | 1. If starting material remains, try to drive the reaction to completion. Use high-performance chromatography columns or consider recrystallization from a suitable solvent system. 2. Pass the crude product through a plug of silica (B1680970) gel, celite, or a specialized metal scavenger resin before final purification. |
Experimental Protocols & Data
Protocol 1: Electrophilic Bromination of this compound
This protocol describes a general method for introducing a bromine atom onto the aromatic rings, creating an intermediate for subsequent cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen inlet
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (1.1 eq) to the solution in a single portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the brominated derivative(s).
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol details the synthesis of an aryl-substituted this compound derivative from its brominated precursor.
Materials:
-
Bromo-Dibenz(b,h)acridine (from Protocol 1)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (4:1 mixture)
-
Schlenk flask, condenser, and nitrogen/vacuum line
Procedure:
-
To a Schlenk flask, add the bromo-Dibenz(b,h)acridine (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of nitrogen.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final derivatized product.
Table 1: General Conditions for Common Derivatization Reactions
| Reaction Type | Typical Reagents | Catalyst / Promoter | Solvent | Temperature (°C) |
| Electrophilic Halogenation | NBS, NCS, Br₂ | Lewis Acid (optional) | DMF, CH₂Cl₂, CCl₄ | 0 – 50 |
| Nucleophilic Halogenation | POCl₃, PCl₅ | (None) | (Neat or Toluene) | 100 – 140 |
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Toluene/H₂O, Dioxane | 80 – 110 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ + Ligand | Toluene, Dioxane | 80 – 120 |
| Oxidation (to "Acridone") | KMnO₄, K₂Cr₂O₇ | H₂SO₄ | Acetic Acid, Water | 50 – 100 |
| Reduction (Central Ring) | Zn / HCl | (None) | HCl (aq) | 25 – 80 |
Visualizations
Logical Workflow for Derivatization
This diagram illustrates a common and powerful two-step strategy for functionalizing the this compound core using modern cross-coupling chemistry.
Caption: A typical synthetic workflow for functionalization.
Troubleshooting a Low-Yield Reaction
This decision tree provides a logical path to diagnose and solve issues related to low product yield in a derivatization reaction.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]
- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 5. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical study of aza-polycyclic aromatic hydrocarbons (aza-PAHs), modelling carbocations from oxidized metabolites and their covalent adducts with representative nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
minimizing matrix effects in LC-MS/MS analysis of Dibenz(b,h)acridine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects in the quantitative analysis of Dibenz(b,h)acridine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to either a decrease in signal (ion suppression) or, less commonly, an increase in signal (ion enhancement), ultimately compromising the accuracy, sensitivity, and reproducibility of the analysis.[1][2][4]
Q2: Why is the analysis of this compound particularly susceptible to matrix effects?
A2: this compound is a polycyclic aromatic hydrocarbon (PAH)-like compound, often analyzed in complex biological or environmental samples.[5] These matrices, such as plasma, soil, or tissue, contain a high concentration of endogenous substances like lipids, proteins, and salts.[3][6] When these substances co-elute with this compound, they can compete for ionization, leading to significant matrix effects.[1]
Q3: How can I determine if my analysis is suffering from matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify retention time regions where ion suppression or enhancement occurs.[2][7] It involves infusing a constant flow of a this compound standard into the mass spectrometer post-column while injecting a blank matrix extract onto the LC system.[8] Any deviation in the baseline signal of the standard indicates a matrix effect at that specific retention time.[2]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method for quantifying the extent of matrix effects.[6][7] It involves comparing the peak response of an analyte spiked into a blank matrix extract after the extraction process with the response of the analyte in a neat (pure) solvent at the same concentration.[7]
Q4: How is the Matrix Effect quantitatively calculated?
A4: The Matrix Effect (ME) is typically calculated as a percentage using the post-extraction spike method. The formula is:
ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solvent) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Troubleshooting Guide
Problem: My quantitative results for this compound show poor accuracy and high variability.
This is a classic symptom of uncorrected matrix effects. The co-eluting matrix components can vary from sample to sample, causing inconsistent ion suppression or enhancement, which directly impacts the accuracy and precision of your results.[2]
Solution Workflow:
The overall strategy for addressing matrix effects involves a systematic approach of evaluation, minimization, and compensation.
Caption: Workflow for identifying and mitigating matrix effects.
Q5: How can I improve my sample preparation to reduce interferences for this compound?
A5: Effective sample preparation is the most powerful way to minimize matrix effects by removing interfering compounds before analysis.[1][6] The choice of technique depends on the sample matrix.
| Sample Preparation Technique | Target Matrix | Principle | Effectiveness for this compound |
| Protein Precipitation (PPT) | Plasma, Serum | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Fast and simple, but often results in "dirty" extracts with significant remaining matrix components (e.g., phospholipids).[6] |
| Liquid-Liquid Extraction (LLE) | Aqueous samples (Urine, Water) | Partitioning of the analyte between two immiscible liquid phases. This compound (non-polar) is extracted into an organic solvent. | Can provide cleaner extracts than PPT by removing polar interferences like salts.[1] |
| Solid-Phase Extraction (SPE) | Plasma, Urine, Environmental Extracts | The analyte is selectively adsorbed onto a solid sorbent, interfering components are washed away, and the analyte is then eluted with a small volume of solvent.[1][9] | Highly effective and considered a gold standard for cleaning complex samples. Provides significant reduction of matrix components.[1] |
Experimental Protocols
Protocol 1: Quantifying Matrix Effect using Post-Extraction Spike
This protocol provides a step-by-step guide to quantitatively determine the matrix effect.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound standard into the final LC-MS/MS reconstitution solvent to achieve the desired concentration.
-
Set B (Post-Spike Matrix): Process a blank matrix sample (known to be free of the analyte) through the entire sample preparation procedure. Spike the this compound standard into the final extract just before LC-MS/MS analysis. The concentration should be identical to Set A.
-
Set C (Pre-Spike Matrix): Spike the this compound standard into a blank matrix sample before starting the sample preparation procedure. This set is used to determine recovery, not the matrix effect itself.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect: Use the average peak area from Set A and Set B in the formula provided in Q4.
Protocol 2: Generic SPE Cleanup for this compound in Plasma
This protocol is a general guideline for using a reversed-phase (e.g., C18) SPE cartridge to clean up plasma samples.
-
Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of 4% phosphoric acid.
-
Condition Cartridge: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of HPLC-grade water through it.[9] Do not let the cartridge run dry.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[9]
-
Wash Cartridge: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences like salts.
-
Elute Analyte: Elute the this compound from the cartridge using a small volume (e.g., 2 x 1 mL) of a suitable organic solvent like acetonitrile (B52724) or methanol into a clean collection tube.[10]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase starting composition for LC-MS/MS analysis.[11]
Q6: What is the best way to compensate for unavoidable matrix effects?
A6: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective method to compensate for matrix effects.[1][12] A SIL-IS is a version of this compound where one or more atoms (e.g., Carbon or Hydrogen) have been replaced with their heavy isotopes (e.g., ¹³C or ²H).
Caption: How a SIL-IS compensates for matrix effects.
A SIL-IS is added to every sample and calibrant at a fixed concentration at the beginning of the sample preparation process.[13] Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the exact same degree of ion suppression or enhancement.[5][13] Quantification is based on the ratio of the analyte peak area to the SIL-IS peak area. This ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thus providing accurate results.[1]
Q7: Can I just dilute my sample to reduce matrix effects?
A7: Yes, simple dilution is a valid strategy, often referred to as "dilute-and-shoot." Diluting the sample reduces the concentration of both the analyte and the interfering matrix components. However, this approach may decrease the analyte concentration below the limit of quantification (LOQ) of the method, making it unsuitable for trace-level analysis.[7] It is a trade-off between simplicity and sensitivity.
Caption: The decision process and trade-off of sample dilution.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bloodworksnw.org [bloodworksnw.org]
- 10. vliz.be [vliz.be]
- 11. lcms.cz [lcms.cz]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Dibenz(b,h)acridine Stability for Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenz(b,h)acridine. The focus is on improving its stability for reliable and reproducible long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in experimental settings?
A1: The stability of this compound can be compromised by several factors, including exposure to light, elevated temperatures, non-optimal pH, presence of oxidizing agents, and the choice of solvent. Dibenz(a,h)acridine, a related compound, absorbs light at wavelengths greater than 290 nm, making it susceptible to photodegradation by sunlight and common laboratory light sources.
Q2: What is the recommended procedure for long-term storage of this compound?
A2: For long-term storage, this compound should be stored as a solid in a tightly sealed, light-protected container at -20°C. For solutions, it is advisable to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored in an amber vial at -20°C or -80°C to minimize degradation.
Q3: How should I prepare this compound solutions for cell culture experiments to ensure stability?
A3: To prepare this compound for cell culture, dissolve the compound in a minimal amount of sterile, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution should then be diluted to the final working concentration in the cell culture medium immediately before use. It is crucial to minimize the exposure of the stock solution and the final working solution to light and to use them promptly. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Can I use antioxidants to improve the stability of this compound solutions?
A4: Yes, the use of antioxidants can be a viable strategy to mitigate oxidative degradation. Common antioxidants used for fluorescent dyes and other sensitive organic molecules include L-ascorbic acid (Vitamin C) and octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. The choice and concentration of the antioxidant should be optimized for your specific experimental system to ensure it does not interfere with the biological activity or detection method.
Troubleshooting Guides
Issue 1: Inconsistent or diminishing signal/activity in multi-day experiments.
| Possible Cause | Troubleshooting Step |
| Photodegradation | 1. Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. 2. Minimize the exposure of experimental setups (e.g., cell culture plates, microplates) to ambient light. 3. For fluorescence microscopy, use the lowest possible excitation light intensity and shortest exposure times. |
| Chemical Degradation in Solution | 1. Prepare fresh solutions of this compound for each experiment from a solid aliquot. 2. If using a stock solution, perform a stability test to determine its viability over time under your storage conditions. 3. Consider the pH of your experimental buffer, as extreme pH values can affect the stability of acridine (B1665455) compounds. |
| Oxidative Degradation | 1. Degas solvents to remove dissolved oxygen before preparing solutions. 2. Consider adding a compatible antioxidant to your solution. Test a range of concentrations to find the optimal level that does not interfere with your assay. |
Issue 2: High background or unexpected side effects in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | 1. Confirm the purity of your this compound stock using techniques like HPLC. 2. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and assess their impact on your assay. |
| Solvent Effects | 1. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxicity threshold for your cell line. 2. Run a vehicle control (solvent only) to differentiate between compound effects and solvent effects. |
| Interaction with Media Components | 1. Some components in complex media can interact with and degrade sensitive compounds. If possible, test the stability of this compound in a simpler buffer system to identify potential interactions. |
Data Presentation
Table 1: Physical and Chemical Properties of Dibenz(a,h)acridine (as a proxy for this compound)
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₃N | |
| Molecular Weight | 279.34 g/mol | |
| Appearance | Yellow crystals | |
| Melting Point | 226-227 °C | |
| Water Solubility | 0.001 mg/L at 25 °C | |
| log Kow | 5.73 |
Table 2: Summary of Stability Influencing Factors and Mitigation Strategies
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| Light | High susceptibility to photodegradation, especially at wavelengths >290 nm. | Work in low-light conditions; use amber glassware or foil wrapping; minimize exposure during analysis. |
| Temperature | Higher temperatures accelerate degradation. | Store solid compound at -20°C; store stock solutions at -20°C or -80°C for short periods. |
| pH | Extreme acidic or alkaline conditions can alter the chemical structure and stability. | Maintain solutions at a neutral and stable pH; buffer solutions appropriately for the experimental conditions. |
| Oxidation | Susceptible to oxidation by atmospheric and dissolved oxygen. | Use degassed solvents; consider the addition of antioxidants like L-ascorbic acid. |
| Solvent | Stability can be solvent-dependent. | Use high-purity, anhydrous solvents (e.g., DMSO) for stock solutions; prepare fresh dilutions in aqueous buffers for experiments. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
L-ascorbic acid (optional antioxidant)
-
Sterile, amber microcentrifuge tubes or vials
-
Argon or nitrogen gas (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile, amber microcentrifuge tube under subdued light.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
(Optional) If using an antioxidant, add L-ascorbic acid to a final concentration of 50-100 µM.
-
Vortex briefly until the solid is completely dissolved.
-
(Optional) To remove oxygen, gently bubble argon or nitrogen gas through the solution for 1-2 minutes.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Forced Degradation Study to Assess Photostability
This protocol is adapted from the ICH Q1B guidelines for photostability testing.
-
Sample Preparation:
-
Prepare a solution of this compound in a relevant solvent (e.g., DMSO, methanol, or the experimental buffer) at a known concentration.
-
Divide the solution into two sets of transparent and light-protected (wrapped in foil) containers. The light-protected samples will serve as dark controls.
-
-
Light Exposure:
-
Expose the transparent samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A calibrated photostability chamber is recommended.
-
Maintain the dark controls at the same temperature as the exposed samples.
-
-
Analysis:
-
At predefined time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a stability-indicating method, such as reverse-phase HPLC with UV or fluorescence detection.
-
Compare the chromatograms of the exposed samples to the dark controls to identify degradation products (new peaks) and quantify the loss of the parent compound.
-
Mandatory Visualizations
Caption: Factors leading to the degradation of this compound.
Validation & Comparative
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Dibenz(b,h)acridine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Dibenz(b,h)acridine against established analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to assist researchers and analytical scientists in the selection and validation of the most suitable method for their specific application.
Performance Comparison of Analytical Methods
The validation of an analytical method is crucial to ensure the reliability and accuracy of results. The following tables summarize the key performance parameters for the analysis of this compound using a novel UPLC-MS/MS method and two conventional methods. The data for the UPLC-MS/MS method is based on expected performance enhancements for this technology, while the data for HPLC-FLD and GC-MS are derived from existing literature on similar polycyclic aromatic compounds.
Table 1: Comparison of Method Performance Parameters for this compound Analysis
| Parameter | HPLC-FLD | GC-MS | New UPLC-MS/MS Method |
| Linearity Range (ng/mL) | 1 - 200 | 0.5 - 1000 | 0.1 - 500 |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 85 - 110% | 80 - 115% | 95 - 105% |
| Precision (% RSD) | < 10% | < 15% | < 5% |
| Limit of Detection (LOD) (ng/mL) | ~0.1 | ~0.05 | ~0.01 |
| Limit of Quantitation (LOQ) (ng/mL) | ~0.3 | ~0.15 | ~0.03 |
| Analysis Run Time (minutes) | ~20 | ~30 | ~5 |
Table 2: Summary of Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| HPLC-FLD | Good sensitivity for fluorescent compounds, robust and widely available. | Limited selectivity, potential for matrix interference. |
| GC-MS | High separation efficiency for volatile compounds, provides structural information. | Requires derivatization for some compounds, longer run times. |
| New UPLC-MS/MS Method | High sensitivity and selectivity, very fast analysis times, requires small sample volumes. | Higher initial instrument cost, potential for matrix effects that need careful management. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using the three compared techniques are provided below.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Sample Preparation:
-
Extraction: Samples (e.g., environmental solids, biological matrices) are extracted with a suitable organic solvent such as acetonitrile (B52724) or dichloromethane (B109758) using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Cleanup: The extract is cleaned up using silica (B1680970) gel or Florisil cartridges to remove interfering substances.
-
Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation and emission wavelengths are optimized for this compound (e.g., Ex: 298 nm, Em: 410 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Extraction: Similar to HPLC-FLD, samples are extracted with an organic solvent.
-
Cleanup: A multi-step cleanup involving acid-base partitioning followed by column chromatography may be necessary to isolate the neutral azaarene fraction.
-
Derivatization (if necessary): For some complex matrices, derivatization to improve volatility might be considered, although it is not typically required for this compound.
-
Reconstitution: The final extract is concentrated and exchanged into a solvent suitable for GC injection (e.g., hexane (B92381) or dichloromethane).
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection mode.
-
Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 100°C and ramping to 320°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound for enhanced sensitivity.
New UPLC-MS/MS Method
Sample Preparation:
-
Extraction: A simplified extraction procedure such as a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) method can be employed using acetonitrile.
-
Cleanup: Dispersive solid-phase extraction (d-SPE) with a suitable sorbent is used for rapid cleanup.
-
Dilution: The final extract is diluted with the initial mobile phase.
UPLC and MS/MS Conditions:
-
Column: A sub-2 µm particle C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Triple Quadrupole (QqQ).
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity.
Visualizing the Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of a new analytical method, such as the proposed UPLC-MS/MS technique for this compound, according to established guidelines.
Caption: Workflow for the validation of a new analytical method.
The following diagram illustrates the logical relationship in a typical quantitative analysis workflow from sample to result.
Caption: General workflow for quantitative chemical analysis.
Comparative Analysis of Dibenz(b,h)acridine vs. Dibenz(a,h)acridine Toxicity: A Guide for Researchers
For Immediate Release
This guide provides a comparative toxicological overview of two isomeric aza-polycyclic aromatic hydrocarbons (aza-PAHs), Dibenz(b,h)acridine and Dibenz(a,h)acridine. The information is intended for researchers, scientists, and professionals in drug development and environmental health. While extensive data is available for Dibenz(a,h)acridine, a significant data gap exists for this compound, highlighting a critical need for further investigation into its potential toxicity.
Executive Summary
Dibenz(a,h)acridine is a well-documented carcinogen and mutagen, with its toxicity attributed to its metabolic activation to reactive diol epoxides that form DNA adducts. It is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[1] In contrast, there is a notable scarcity of publicly available toxicological data for its isomer, this compound. This guide summarizes the known toxicological profiles of both compounds, details relevant experimental methodologies, and visualizes the established metabolic and toxicity pathways for Dibenz(a,h)acridine. The absence of data for this compound is a recurring theme, underscoring the importance of future research to ascertain its potential health risks.
Quantitative Toxicity Data
The following table summarizes the available quantitative and qualitative toxicity data for Dibenz(a,h)acridine. No quantitative toxicity data for this compound could be retrieved from the conducted searches.
| Parameter | Dibenz(a,h)acridine | This compound |
| Carcinogenicity | Sufficient evidence in experimental animals; Classified as Group 2B by IARC (Possibly carcinogenic to humans)[1][2][3] | No data available |
| Mutagenicity | Positive in Ames test (Salmonella typhimurium) with and without metabolic activation[3]; Mutagenic in mammalian cells[4] | No data available |
| Genotoxicity | Suspected of causing genetic defects[5] | No data available |
| Acute Oral Toxicity | Toxic if swallowed[5] | No data available |
| Eye Irritation | Causes serious eye damage[5] | No data available |
| Metabolism | Metabolized by cytochrome P450 enzymes (CYP1A1, CYP1B1) to form dihydrodiols and bay-region diol epoxides, which are ultimate carcinogens[5][6][7][8] | No data available |
| LD50 (Oral, Rat) | No specific value found, but classified as "Toxic if swallowed"[5] | No data available |
Experimental Protocols
Detailed methodologies for key toxicological assays relevant to the assessment of aza-PAHs are outlined below. These represent standard protocols that would be applicable for the evaluation of both Dibenz(a,h)acridine and this compound.
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[9][10]
-
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test chemical is evaluated for its ability to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.[10] The test is conducted with and without the addition of a mammalian metabolic activation system (S9 mix from rat liver), as many compounds, including PAHs, become mutagenic only after metabolism.[11]
-
Procedure:
-
The tester strains are exposed to various concentrations of the test compound, with and without S9 mix.
-
The mixture is plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[12]
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[13][15] The amount of formazan produced is proportional to the number of living cells.[17]
-
Procedure:
-
Cells are seeded in 96-well plates and exposed to various concentrations of the test compound for a defined period.
-
The MTT reagent is added to each well and incubated for 1-4 hours at 37°C.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 550-600 nm.[16] A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.
-
In Vivo Carcinogenicity Study (Following OECD Guideline 451)
Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of chemicals.[18][19][20][21]
-
Principle: The test substance is administered daily to groups of animals (typically rats or mice) for a major portion of their lifespan (e.g., 18-24 months).[22] The animals are monitored for the development of tumors.
-
Procedure:
-
At least three dose levels of the test substance and a concurrent control group are used, with a minimum of 50 animals of each sex per group.[22]
-
The substance is typically administered orally (in the diet, by gavage) or dermally.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
-
At the end of the study, all animals are subjected to a full necropsy, and all organs and tissues are examined macroscopically and microscopically for evidence of neoplasia.[18]
-
Signaling Pathways and Mechanisms of Toxicity
Dibenz(a,h)acridine
The toxicity of Dibenz(a,h)acridine is primarily initiated by its metabolism into reactive intermediates that can damage DNA. A key signaling pathway involved is the Aryl hydrocarbon Receptor (AhR) pathway.[23]
-
Metabolic Activation: Dibenz(a,h)acridine is metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are regulated by the AhR.[6] This metabolism leads to the formation of various metabolites, including dihydrodiols. Further epoxidation of these dihydrodiols in the "bay region" of the molecule results in the formation of highly reactive diol epoxides.[5][7][8]
-
Genotoxicity: These bay-region diol epoxides are the ultimate carcinogens. They can covalently bind to DNA, forming bulky adducts. If not repaired, these DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[4]
-
Aryl Hydrocarbon Receptor (AhR) Activation: Dibenz(a,h)acridine is a potent agonist of the AhR.[23] The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including CYP1A1 and CYP1B1.[24][25] Activation of the AhR by Dibenz(a,h)acridine induces the expression of these enzymes, leading to its own metabolic activation and subsequent toxicity. This represents a feed-forward mechanism of toxicity.
This compound
Due to the lack of experimental data, the specific signaling pathways and mechanisms of toxicity for this compound are unknown. It is plausible that, as an aza-PAH, it could also be a substrate for metabolic enzymes and potentially activate the AhR. However, without experimental evidence, this remains speculative. The structural differences between the isomers could significantly influence their interaction with metabolic enzymes and receptors, leading to different toxicological profiles.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the toxicity of a novel aza-PAH, such as this compound, based on established toxicological testing paradigms.
Conclusion and Future Directions
This comparative guide underscores a significant disparity in the toxicological understanding of Dibenz(a,h)acridine and this compound. While the former is a well-characterized carcinogen with a defined mechanism of toxicity, the latter remains largely unstudied. This data gap poses a challenge for accurate risk assessment, particularly as these compounds can co-exist in environmental mixtures.
Future research should prioritize the toxicological evaluation of this compound. Key areas of investigation should include:
-
In vitro toxicity screening: Utilizing assays such as the Ames test for mutagenicity and the MTT assay for cytotoxicity to obtain initial toxicity data.
-
Metabolism studies: Investigating the metabolic pathways of this compound and identifying its metabolites.
-
Mechanism of action studies: Determining if this compound interacts with key cellular targets like the Aryl hydrocarbon Receptor.
-
In vivo studies: If warranted by in vitro data, conducting animal studies to assess its systemic toxicity and carcinogenic potential.
A comprehensive understanding of the toxicity of all dibenzacridine isomers is crucial for protecting human health and the environment.
References
- 1. Dibenz(a,h)acridine - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Dibenz(a,h)Acridine (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 3. Dibenz[a,h]acridine (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 4. Mutagenicity of dihydrodiols and diol epoxides of dibenz[a, h]acridine in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparative metabolism of the aza polynuclear aromatic hydrocarbon dibenz[a,h]acridine by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective metabolism of dibenz[a,h]acridine to bay-region diol epoxides by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of dibenz[a,h]acridine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. academicjournals.org [academicjournals.org]
- 12. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Counting & Health Analysis [sigmaaldrich.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mhlw.go.jp [mhlw.go.jp]
- 19. Oecd 541 guidelines | PPTX [slideshare.net]
- 20. quantics.co.uk [quantics.co.uk]
- 21. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]
- 22. oecd.org [oecd.org]
- 23. Aryl hydrocarbon receptor‐mediated and estrogenic activities of oxygenated polycyclic aromatic hydrocarbons and azaarenes originally identified in extracts of river sediments | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Validation of Dibenz(b,h)acridine Measurements: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Dibenz(b,h)acridine, a member of the azaarene class of compounds. While direct cross-validation data for this specific analyte is limited, this document leverages available experimental data for structurally similar azaarenes to offer a robust comparative framework. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific research needs, considering factors such as sensitivity, selectivity, and sample matrix.
Introduction to this compound and Analytical Challenges
This compound belongs to a class of nitrogen-containing polycyclic aromatic hydrocarbons known as azaarenes. These compounds are of significant interest in environmental and toxicological studies due to their potential carcinogenic and mutagenic properties. Accurate and reliable quantification of this compound in various matrices is crucial for risk assessment and regulatory compliance. Both HPLC and GC-MS are powerful analytical techniques widely employed for the analysis of such semi-volatile organic compounds. However, the choice between these two methods depends on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis. This guide provides a detailed comparison of their performance characteristics and experimental protocols.
Experimental Protocols
Detailed methodologies for the analysis of azaarenes, including this compound, using HPLC with fluorescence detection (FLD) and GC-MS are outlined below. These protocols are based on established methods for the analysis of polycyclic aromatic compounds.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC is a technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] Fluorescence detection offers high sensitivity and selectivity for fluorescent compounds like this compound.
Sample Preparation:
-
Extraction: Samples (e.g., environmental solids, biological tissues) are typically extracted using a suitable organic solvent such as acetonitrile (B52724) or a mixture of hexane (B92381) and acetone. Sonication or Soxhlet extraction can be employed to enhance extraction efficiency.
-
Clean-up: The crude extract is subjected to a clean-up step to remove interfering matrix components. This may involve solid-phase extraction (SPE) using cartridges packed with silica (B1680970) or Florisil.
-
Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of water and gradually increasing the concentration of an organic modifier like acetonitrile. A common gradient might be from 60% acetonitrile in water to 100% acetonitrile over 30 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Fluorescence Detector: The excitation and emission wavelengths should be optimized for this compound. For similar dibenzacridines, excitation wavelengths are often in the range of 270-300 nm and emission wavelengths in the range of 380-420 nm.
-
Quantification: Quantification is achieved by creating a calibration curve using certified reference standards of this compound.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] It is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds.
Sample Preparation:
-
Extraction and Clean-up: The extraction and clean-up steps are similar to those for HPLC analysis.
-
Derivatization (if necessary): For some polar azaarenes, derivatization may be required to improve their volatility and thermal stability, although this is not typically necessary for this compound.
-
Concentration and Reconstitution: The final extract is concentrated and reconstituted in a volatile solvent like hexane or dichloromethane.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a triple quadrupole for higher sensitivity and selectivity).
-
Column: A capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: A splitless injection is typically used to maximize the transfer of the analyte onto the column. The injector temperature is usually set high (e.g., 280-300°C) to ensure complete vaporization.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: The mass spectrometer is operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[3] The ion source temperature is typically set to 230°C and the transfer line to 280°C.
-
Quantification: Quantification is performed using a calibration curve generated from the analysis of standard solutions of this compound.[2]
Performance Comparison: HPLC vs. GC-MS
The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key performance characteristics of HPLC-FLD and GC-MS for the analysis of azaarenes, based on available literature.
| Performance Parameter | HPLC-FLD | GC-MS |
| Sensitivity (LOD/LOQ) | Generally higher sensitivity for fluorescent azaarenes. Detection limits for dibenzacridines can be in the range of 0.04 µg/L.[4] | High sensitivity, especially in SIM mode. Detection limits for dibenzacridines can be in the range of 2.56 µg/L.[4] |
| Selectivity/Specificity | Good selectivity for fluorescent compounds. However, co-eluting fluorescent compounds can cause interference. | High selectivity due to mass-based detection. SIM mode provides excellent specificity by monitoring characteristic ions.[3] |
| Resolution | May have limitations in separating isomers of azaarenes.[5] | Generally offers superior chromatographic resolution for complex mixtures of isomers.[5] |
| Linearity | Typically exhibits good linearity over a wide concentration range. | Excellent linearity over several orders of magnitude. |
| Accuracy & Precision | Can provide high accuracy and precision, but may be affected by matrix interferences. | High accuracy and precision are achievable, especially with the use of isotopically labeled internal standards. |
| Sample Throughput | Analysis times can be longer compared to modern GC-MS methods. | Faster analysis times are often possible with optimized temperature programs and shorter columns. |
| Cost & Complexity | Instrumentation is generally less expensive and easier to operate and maintain than GC-MS. | Higher initial instrument cost and greater operational complexity. |
Visualization of Analytical Workflows
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the logical workflow of a cross-validation study and the fundamental principles of each analytical technique.
Caption: Workflow for the cross-validation of this compound measurements.
Caption: Overview of HPLC-FLD and GC-MS analytical pathways.
Discussion and Recommendations
The choice between HPLC-FLD and GC-MS for the analysis of this compound depends heavily on the specific requirements of the study.
HPLC-FLD is often favored when:
-
High sensitivity is paramount: For trace-level detection of fluorescent azaarenes, HPLC-FLD can offer lower detection limits.[4]
-
Cost is a major consideration: HPLC systems are generally more affordable to purchase and maintain.
-
Simpler operation is desired: HPLC is often considered more straightforward to operate for routine analyses.
GC-MS is the preferred method when:
-
High selectivity and confident identification are critical: The mass spectrometric detection provides structural information, leading to more definitive identification and reducing the likelihood of false positives.
-
Complex mixtures of isomers need to be resolved: GC typically provides superior separation efficiency for closely related compounds.[5]
-
A robust and widely applicable method is needed: GC-MS is a versatile technique suitable for a broad range of semi-volatile compounds.
Recommendations for Researchers:
-
For initial screening and routine monitoring where high sensitivity for fluorescent azaarenes is the primary goal and cost is a factor, HPLC-FLD is a suitable choice.
-
For confirmatory analysis, studies requiring unambiguous identification of isomers, and research involving complex matrices, GC-MS is the recommended technique due to its superior selectivity and resolving power.
-
For comprehensive cross-validation, it is advisable to utilize both techniques to leverage their complementary strengths. The use of isotopically labeled internal standards in GC-MS analysis is highly recommended to improve accuracy and precision.
References
Unveiling the Structure of Dibenz(b,h)acridine Metabolites: A Comparative Guide to NMR Confirmation
For researchers, scientists, and drug development professionals, the precise structural elucidation of drug and xenobiotic metabolites is a critical step in understanding their biological activity and potential toxicity. This guide provides a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of Dibenz(b,h)acridine metabolites, comparing its performance with alternative analytical techniques and providing supporting experimental data and protocols.
This compound, a member of the aza-polycyclic aromatic hydrocarbon (aza-PAH) family, undergoes metabolic activation to various derivatives, including dihydrodiols, phenols, and epoxides. The exact position of these modifications significantly influences the molecule's biological properties. NMR spectroscopy stands as a powerful tool for the unambiguous determination of these metabolite structures, providing detailed information on atom connectivity and stereochemistry.
Comparative Analysis of Analytical Techniques
While mass spectrometry (MS) is a highly sensitive technique for detecting and identifying metabolites based on their mass-to-charge ratio, it often falls short in providing definitive structural isomer differentiation. NMR, on the other hand, excels in this area, offering a comprehensive structural picture.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) |
| Structural Information | Provides detailed information on molecular structure, including atom connectivity and stereochemistry. | Primarily provides molecular weight and fragmentation patterns, which can be ambiguous for isomers. |
| Sensitivity | Lower sensitivity compared to MS, typically requiring microgram to milligram quantities of sample. | High sensitivity, capable of detecting metabolites at picogram to femtogram levels. |
| Sample Preparation | Minimal sample preparation is often required. The sample is non-destructively analyzed. | Often requires derivatization or chromatographic separation prior to analysis, and the sample is consumed. |
| Quantitative Analysis | Inherently quantitative, allowing for the determination of metabolite concentrations with high precision. | Quantitative analysis is possible but often requires the use of isotopically labeled internal standards. |
| Throughput | Lower throughput due to longer acquisition times. | High throughput, especially when coupled with liquid chromatography (LC-MS). |
Experimental Workflow for NMR-Based Metabolite Identification
The structural confirmation of this compound metabolites by NMR follows a systematic workflow, from sample isolation to final structure elucidation.
Detailed Experimental Protocols
1. Sample Preparation and Purification:
Metabolites of this compound are typically generated through in vitro incubation with liver microsomes or in vivo studies.
-
Extraction: The incubation mixture is extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to isolate the metabolites.
-
Purification: The crude extract is then subjected to high-performance liquid chromatography (HPLC) to separate individual metabolites. A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile (B52724) or methanol (B129727). Fractions corresponding to potential metabolites are collected.
2. NMR Sample Preparation:
-
The purified metabolite is dried under a stream of nitrogen and then dissolved in a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)).
-
The sample is transferred to a 5 mm NMR tube. The typical concentration required for ¹H NMR is 0.1-1 mg/mL, while ¹³C NMR may require higher concentrations (1-10 mg/mL).
3. NMR Data Acquisition:
A suite of 1D and 2D NMR experiments is performed to gather comprehensive structural information.
-
¹H NMR: Provides information on the number and chemical environment of protons. Key parameters include chemical shift (δ) and coupling constants (J).
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly attached to carbon atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different parts of the molecule.
Data Presentation: Representative NMR Data for a this compound Metabolite
Due to the lack of publicly available experimental NMR data specifically for this compound metabolites, the following tables present representative ¹H and ¹³C NMR data for a hypothetical major metabolite, trans-10,11-dihydrodiol-Dibenz(b,h)acridine. This data is based on known chemical shift ranges for analogous aza-PAH metabolites.
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.15 | d | 8.5 |
| H-2 | 7.50 | t | 7.5 |
| H-3 | 7.65 | t | 7.8 |
| H-4 | 8.20 | d | 8.0 |
| H-5 | 7.90 | s | - |
| H-6 | 8.80 | s | - |
| H-8 | 7.70 | d | 8.2 |
| H-9 | 7.45 | t | 7.6 |
| H-10 | 4.95 | d | 9.0 |
| H-11 | 5.80 | d | 9.0 |
| H-12 | 7.85 | d | 8.5 |
| H-13 | 8.95 | s | - |
| 10-OH | 2.50 | br s | - |
| 11-OH | 2.80 | br s | - |
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 124.5 |
| C-2 | 128.0 |
| C-3 | 127.5 |
| C-4 | 123.0 |
| C-4a | 131.0 |
| C-4b | 129.5 |
| C-5 | 118.0 |
| C-6 | 148.0 |
| C-6a | 125.0 |
| C-7a | 145.0 |
| C-8 | 126.5 |
| C-9 | 129.0 |
| C-10 | 70.0 |
| C-11 | 72.5 |
| C-11a | 130.0 |
| C-11b | 128.5 |
| C-12 | 122.0 |
| C-13 | 149.5 |
| C-13a | 132.0 |
| C-13b | 126.0 |
| C-13c | 147.0 |
Signaling Pathways and Logical Relationships
The structural information obtained from NMR is crucial for understanding the metabolic activation pathways of this compound, which can lead to the formation of potentially carcinogenic diol-epoxides.
Inter-Laboratory Study for the Validation of Dibenz(b,h)acridine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies relevant to the validation of Dibenz(b,h)acridine analysis. While a specific, publicly available inter-laboratory study solely focused on this compound is not readily found, this document synthesizes validation data from studies on similar polycyclic aromatic hydrocarbons (PAHs). The information presented is based on established analytical techniques and proficiency testing principles, offering a framework for researchers to assess and compare methods for the analysis of this compound and related compounds.
Proficiency testing programs, where multiple laboratories analyze the same samples and compare results, are crucial for ensuring the quality and comparability of analytical data.[1][2][3] These programs are often evaluated by independent agencies to grant and maintain laboratory approval for specific analyses.[1]
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical performance data for two common analytical techniques used for the analysis of PAHs, including compounds structurally similar to this compound. This data is compiled from various method validation studies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection |
| Limit of Detection (LOD) | Typically in the low ng/L to µg/L range.[4] | Can achieve low ng/L detection limits.[5] |
| Limit of Quantification (LOQ) | Generally in the ng/L to µg/L range.[4] | In the ng/L range. |
| Accuracy (% Recovery) | Often in the range of 80-120%. | 97.8% recovery has been reported after a pre-separation step.[5] |
| Precision (RSD%) | Intra-day and inter-day precision is often <15%.[6][7] | Typically <15%. |
| Specificity | High, due to mass fragmentation patterns. | Good, especially with selective fluorescence detection. |
| **Linearity (R²) ** | Typically >0.99.[8] | Generally >0.99. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques cited in the comparison table.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is widely used for the separation and identification of volatile and semi-volatile organic compounds like PAHs.
-
Sample Preparation:
-
Extraction: Samples (e.g., water, soil, biological tissues) are typically extracted using a suitable solvent such as dichloromethane (B109758) or hexane (B92381) via liquid-liquid extraction or Soxhlet extraction.[5]
-
Clean-up: The extract is then cleaned up to remove interfering substances. This can be achieved using solid-phase extraction (SPE) cartridges or column chromatography.
-
Concentration: The cleaned extract is concentrated to a small volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injection: A small volume (typically 1 µL) of the concentrated extract is injected into the GC.[6][7]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.[9]
-
Oven Temperature Program: A temperature gradient is used to separate the different PAHs. For example, starting at a lower temperature and gradually increasing to a higher temperature.[6][7]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often employed for higher sensitivity and selectivity, targeting the specific mass-to-charge ratios (m/z) of the target analytes.
-
-
2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Protocol
HPLC is a versatile technique for the separation of a wide range of compounds. Fluorescence detection provides high sensitivity and selectivity for fluorescent compounds like many PAHs.
-
Sample Preparation:
-
Extraction and Clean-up: Similar to the GC-MS protocol, samples are extracted and cleaned up to remove interferences.
-
-
HPLC Analysis:
-
Injection: A specific volume of the sample extract is injected into the HPLC system.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of two or more solvents, such as acetonitrile (B52724) and water, is typically used to achieve optimal separation.
-
Flow Rate: A constant flow rate is maintained.
-
-
Fluorescence Detector Conditions:
-
Excitation and Emission Wavelengths: The detector is set to the specific excitation and emission wavelengths for each target PAH to maximize sensitivity and selectivity.
-
-
Mandatory Visualizations
Diagram of an Inter-Laboratory Study Workflow
Caption: Workflow of a typical inter-laboratory validation study.
Simplified Signaling Pathway of PAH Carcinogenicity
Caption: Simplified pathway of PAH-induced carcinogenesis.
References
- 1. rtilab.com [rtilab.com]
- 2. umweltbundesamt.at [umweltbundesamt.at]
- 3. fapas.com [fapas.com]
- 4. researchgate.net [researchgate.net]
- 5. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Relative Fluorescence Quantum Yield of Dibenzacridines and their Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the relative fluorescence quantum yield of Dibenz(b,h)acridine and its analogues. The fluorescence quantum yield (Φf) is a critical parameter that measures the efficiency of a molecule's fluorescence, defined as the ratio of photons emitted to photons absorbed. This guide summarizes available quantitative data, details the experimental protocols for its determination, and provides a visual workflow for the experimental process.
Data Summary of Relative Fluorescence Quantum Yields
The following table summarizes the reported relative fluorescence quantum yields for acridine (B1665455), select dibenzacridine analogues, and other derivatives. It is important to note that a directly reported value for this compound was not found in the surveyed literature. The presented data is compiled from various sources, and experimental conditions such as the solvent and reference standard are included for comparative purposes.
| Compound Name | Solvent | Reference Standard (Φf of Standard) | Relative Fluorescence Quantum Yield (Φf) |
| Acridine[1] | Carbon Tetrachloride | - | 0.25 |
| Acridine[1] | Dichloromethane | - | 0.28 |
| Acridine[1] | Propan-2-ol | - | 0.32 |
| Acridine[1] | Ethanol | - | 0.35 |
| Acridine[1] | Methanol | - | 0.41 |
| Acridine[1] | Acetonitrile | - | 0.45 |
| Acridine[1] | N,N-dimethyl formamide | - | 0.52 |
| Acridine-dicyanoisophorone-based probe 1a[2] | Toluene | - | 0.005 |
| Acridine-dicyanoisophorone-based probe 1a[2] | Dioxane | - | 0.356 |
| Carbazole azaborine dimer (N-butylpyrrole fused)[3] | - | - | 0.51 |
| Carbazole azaborine dimer (N-phenylpyrrole fused)[3] | - | - | 0.56 |
| Carbazole azaborine dimer (furan fused)[3] | - | - | 0.54 |
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The determination of the relative fluorescence quantum yield is a widely used method that compares the fluorescence intensity of an unknown sample to that of a well-characterized standard with a known quantum yield.[4][5]
I. Principle
The relative fluorescence quantum yield (Φf,s) of a sample is calculated using the following equation:
Φf,s = Φf,r * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
Where:
-
Φf,r is the fluorescence quantum yield of the reference standard.
-
Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.
-
As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively.
II. Materials and Instrumentation
-
Fluorometer: A spectrofluorometer capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Cuvettes: Quartz cuvettes of 1 cm path length for both absorbance and fluorescence measurements.
-
Solvents: Spectroscopic grade solvents are required. The same solvent should be used for both the sample and the reference standard if possible to minimize errors related to the refractive index.[4]
-
Reference Standard: A compound with a well-known and stable fluorescence quantum yield that absorbs and emits in a similar spectral region to the sample.[6][7] Common standards include quinine (B1679958) sulfate, rhodamine 6G, and fluorescein.
III. Step-by-Step Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the reference standard and the sample compound in the chosen solvent.
-
From the stock solutions, prepare a series of dilute solutions for both the sample and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of the solvent (as a blank), and each of the prepared sample and reference solutions.
-
Determine the absorbance at the selected excitation wavelength for all solutions. The excitation wavelength should ideally be the same for both the sample and the reference.
-
-
Fluorescence Measurements:
-
Set the excitation and emission slits of the fluorometer to achieve a good signal-to-noise ratio while avoiding detector saturation.
-
Record the fluorescence emission spectrum of the solvent blank.
-
Under identical instrumental conditions, record the fluorescence emission spectra of each of the sample and reference solutions at the chosen excitation wavelength.
-
It is crucial to record the entire fluorescence spectrum and then integrate the area under the curve to obtain the integrated fluorescence intensity.[8]
-
-
Data Analysis:
-
Subtract the integrated intensity of the solvent blank from the integrated intensities of the sample and reference solutions.
-
For each sample and reference solution, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength. The resulting plot should be linear, and the gradient of the line should be determined.
-
Calculate the relative fluorescence quantum yield of the sample using the gradients from the plots and the known quantum yield of the reference standard with the equation provided in the principle section.[5]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of the relative fluorescence quantum yield.
Caption: Experimental Workflow for Relative Fluorescence Quantum Yield Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
Validating Biomarkers for Human Exposure to Dibenz(b,h)acridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for assessing human exposure to Dibenz(b,h)acridine, a carcinogenic N-heterocyclic aromatic hydrocarbon. We delve into the primary biomarkers, the analytical methodologies for their detection, and the associated cellular signaling pathways, supported by experimental data and detailed protocols to aid in the design and implementation of robust biomonitoring studies.
Introduction to this compound and its Biomarkers
This compound is a potent environmental carcinogen, primarily formed during the incomplete combustion of organic materials containing nitrogen. Human exposure occurs through various sources, including tobacco smoke, polluted air, and contaminated food and water. Upon entering the body, this compound undergoes metabolic activation, leading to the formation of reactive metabolites that can bind to cellular macromolecules, most notably DNA, to form DNA adducts. These adducts are considered critical biomarkers of exposure and carcinogenic risk. Additionally, the metabolic byproducts of this compound excreted in urine serve as non-invasive biomarkers of recent exposure.
Key Biomarkers of this compound Exposure
The primary biomarkers for assessing human exposure to this compound fall into two main categories:
-
DNA Adducts: These are formed when reactive metabolites of this compound covalently bind to DNA. They are considered biomarkers of biologically effective dose, as their presence indicates that the carcinogen has reached its target tissue and has the potential to induce mutations.
-
Urinary Metabolites: These are byproducts of the body's attempt to detoxify and excrete this compound. They are valuable non-invasive biomarkers for assessing recent exposure.
Comparative Analysis of Analytical Methods
The validation of these biomarkers relies on sensitive and specific analytical techniques. The table below compares the performance of the most commonly employed methods for the detection of this compound-DNA adducts and urinary metabolites.
| Analytical Method | Biomarker | Sample Matrix | Limit of Detection (LOD) | Throughput | Key Advantages | Key Limitations |
| ³²P-Postlabelling Assay | DNA Adducts | Tissues, Blood | 1 adduct per 10⁹ - 10¹⁰ nucleotides[1] | Low to Medium | High sensitivity, requires small amounts of DNA.[2][3] | Does not provide structural information, use of radioactivity.[2] |
| High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) | DNA Adducts, Metabolites | Tissues, Blood, Urine | 1-10 adducts per 10⁸ nucleotides (DNA adducts); pg/mL to ng/mL range (metabolites)[4] | High | High specificity and structural elucidation, suitable for a wide range of analytes.[1] | Higher sample amount required for DNA adducts compared to ³²P-postlabelling.[1] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | DNA Adducts | Tissues, Blood | 1 adduct per 10⁷ - 10⁸ nucleotides | High | High throughput, no specialized equipment required. | Potential for cross-reactivity, antibody availability can be a limitation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Metabolites | Urine | ng/mL range | Medium to High | High sensitivity and specificity. | Requires derivatization of analytes.[4] |
Experimental Protocols
Detailed Protocol for ³²P-Postlabelling of this compound-DNA Adducts
The ³²P-postlabelling assay is a highly sensitive method for the detection of bulky DNA adducts. The protocol involves the following key steps:
-
DNA Isolation: High-quality DNA is isolated from the target tissue or cells.
-
DNA Digestion: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducts.
-
⁵'-End Labelling: The enriched adducts are then labelled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labelled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.
Detailed Protocol for HPLC-MS/MS Analysis of this compound Metabolites in Urine
HPLC-MS/MS is a powerful technique for the specific and quantitative analysis of urinary metabolites. A typical protocol includes:
-
Sample Preparation: A urine sample (typically 1-5 mL) is collected. To deconjugate the metabolites (which are often excreted as glucuronide or sulfate (B86663) conjugates), the sample is treated with β-glucuronidase and sulfatase enzymes.
-
Solid-Phase Extraction (SPE): The deconjugated sample is then passed through an SPE cartridge to clean up the sample and concentrate the metabolites of interest.
-
HPLC Separation: The extracted and concentrated sample is injected into an HPLC system. The metabolites are separated on a C18 reversed-phase column using a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
MS/MS Detection: The separated metabolites are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each metabolite are monitored for highly selective and sensitive quantification.
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard that was added to the sample at the beginning of the procedure.
Signaling Pathways and Biological Consequences
The formation of this compound-DNA adducts can trigger a cascade of cellular events, collectively known as the DNA damage response (DDR). This complex signaling network is crucial for maintaining genomic integrity.
Metabolic Activation of this compound
Caption: Metabolic activation of this compound.
DNA Damage Response Pathway
The presence of bulky DNA adducts, such as those formed by this compound, stalls DNA replication and transcription, triggering the DDR.
Caption: DNA damage response to this compound adducts.
Conclusion
The validation of biomarkers for human exposure to this compound is critical for understanding its health risks and for developing effective preventative strategies. DNA adducts and urinary metabolites are the most reliable biomarkers currently available. The choice of analytical method depends on the specific research question, the required sensitivity, and the available resources. While the ³²P-postlabelling assay offers exceptional sensitivity for DNA adduct detection, HPLC-MS/MS provides superior specificity and the ability to analyze a broader range of biomarkers, including metabolites. Understanding the downstream cellular consequences of this compound exposure, particularly the activation of the DNA damage response pathway, provides crucial insights into its mechanisms of carcinogenicity and potential targets for therapeutic intervention. This guide provides a framework for researchers to select and validate appropriate biomarkers and methodologies for their studies on this compound and other environmental carcinogens.
References
- 1. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analysis of DNA adducts: the transition from (32)P-postlabeling to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparative study of Dibenz(b,h)acridine in smokers vs non-smokers
A comparative analysis of Dibenz(b,h)acridine exposure in smokers versus non-smokers reveals significant disparities in the levels of related carcinogenic compounds. While direct comparative data for this compound is limited, studies on analogous polycyclic aromatic hydrocarbons (PAHs) present in tobacco smoke, such as Benzo[a]pyrene (B130552) (B[a]P) and Dibenzo[def,p]chrysene (DB[a,l]P), offer valuable insights into the increased health risks associated with smoking.
Quantitative Data Presentation
Research has demonstrated a markedly higher concentration of DNA adducts from PAHs in smokers compared to non-smokers. These adducts are formed when metabolites of PAHs bind to DNA, a critical step in the initiation of cancer. A study analyzing DNA adducts in oral buccal cells provides a clear illustration of this difference.
| Biomarker | Smoker Group (adducts/10⁸ nucleotides) | Non-Smoker Group (adducts/10⁸ nucleotides) | P-value |
| BPDE-N²-dG (from Benzo[a]pyrene) | 20.18 ± 8.40 | 0.84 ± 1.02 | < 0.001 |
| DBPDE-N⁶-dA (from Dibenzo[def,p]chrysene) | 5.49 ± 3.41 | 2.76 ± 2.29 | 0.019 |
Data sourced from a study on DNA adducts in oral buccal cells of smokers and non-smokers.[1][2]
The data unequivocally shows that smokers have significantly higher levels of DNA damage from these carcinogens in their oral cells.[1][2]
Experimental Protocols
The quantification of PAH-DNA adducts is a crucial aspect of assessing the carcinogenic risk associated with tobacco smoke. A widely used and highly sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Analysis of PAH-DNA Adducts in Oral Buccal Cells
-
Sample Collection: Oral buccal cells are collected from participants by swirling with a mouthwash or brushing the inside of the cheek with a cytobrush.
-
DNA Isolation: The collected cells are processed to isolate genomic DNA. This typically involves cell lysis, proteinase K digestion to remove proteins, and subsequent DNA precipitation using ethanol.
-
DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent deoxynucleosides. This is a critical step to release the PAH-adducted nucleosides for analysis.
-
LC-MS/MS Analysis: The hydrolyzed DNA sample is injected into an LC-MS/MS system.
-
Liquid Chromatography (LC): The different components of the sample are separated based on their chemical properties as they pass through a chromatography column. This allows for the isolation of the specific DNA adducts of interest from other nucleosides.
-
Tandem Mass Spectrometry (MS/MS): As the separated components exit the LC column, they are ionized and enter the mass spectrometer. The instrument first selects ions corresponding to the mass of the target DNA adduct (MS1). These selected ions are then fragmented, and the resulting fragment ions are detected (MS2). This two-stage mass analysis provides a high degree of specificity and sensitivity for quantifying the adducts.
-
-
Quantification: The amount of each DNA adduct is quantified by comparing its signal intensity to that of a known amount of an isotopically labeled internal standard, which is added to the sample at the beginning of the process. This allows for accurate measurement of the adduct levels in the original DNA sample.[1][2]
Signaling Pathways and Experimental Workflow
The carcinogenic activity of PAHs like this compound is a multi-step process involving metabolic activation and subsequent interaction with cellular macromolecules, primarily DNA. This process can disrupt normal cellular signaling pathways, leading to uncontrolled cell growth and cancer.
Caption: Metabolic activation of PAHs leading to DNA adduct formation and carcinogenesis.
Caption: Workflow for the comparative analysis of PAH-DNA adducts in smokers and non-smokers.
References
A Researcher's Guide to Assessing the Specificity of a Novel Sensor for Dibenz(b,h)acridine
In the field of environmental monitoring and toxicological research, the accurate detection of specific polycyclic aromatic hydrocarbons (PAHs) is of paramount importance. Dibenz(b,h)acridine, a nitrogen-containing heterocyclic aromatic compound, is a potent carcinogen, making its sensitive and selective quantification a critical analytical challenge. This guide provides a framework for assessing the specificity of a new sensor designed for this compound, comparing its potential performance against established analytical methods.
Comparative Analysis of Detection Methodologies
The development of novel sensing technologies for environmental pollutants necessitates a thorough evaluation of their performance in relation to traditional, validated methods. Established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection are considered the gold standard for PAH analysis due to their high sensitivity and selectivity.[1][2] However, these methods can be time-consuming, require extensive sample preparation, and involve costly, non-portable instrumentation.[1] Electrochemical sensors and biosensors are emerging as promising alternatives, offering the potential for rapid, in-field measurements.[1][3]
The following table summarizes the performance characteristics of a hypothetical new sensor for this compound against conventional analytical methods. The data for the established methods are representative of performance levels reported for the analysis of PAHs.
| Parameter | Hypothetical New Sensor | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Electrochemical Immunosensor |
| Analyte | This compound | Polycyclic Aromatic Hydrocarbons (including Dibenz(a,h)acridine) | Polycyclic Aromatic Hydrocarbons (including Dibenz(a,h)acridine) | Benzo[a]pyrene (as a representative PAH) |
| Limit of Detection (LOD) | 1 x 10⁻⁹ mol L⁻¹ | 0.174 ng/injection[2] | 0.5 – 5 ng/L[2] | As low as required for water sample analysis[1] |
| Linear Range | 1 x 10⁻⁸ to 1 x 10⁻⁵ mol L⁻¹ | Analyte and detector dependent | Analyte and detector dependent | Wide linear range reported for similar sensors[4] |
| Specificity/Cross-Reactivity | High selectivity for this compound with minimal interference from other PAHs. | Good selectivity, but co-elution of isomers can occur. | High selectivity based on mass-to-charge ratio. | High specificity due to antigen-antibody interaction.[1] |
| Analysis Time | < 10 minutes | 30 - 60 minutes | 30 - 60 minutes | Real-time measurement potential[1] |
| Portability | High (Portable device) | Low (Benchtop instrument) | Low (Benchtop instrument) | High (Miniaturized and portable)[1] |
| Cost | Low | High | High | Low production cost[1] |
| Sample Preparation | Minimal | Extensive (Extraction, clean-up) | Extensive (Extraction, derivatization) | Minimal |
Experimental Protocol for Specificity Assessment of a this compound Sensor
To validate the specificity of a new sensor, a rigorous experimental protocol must be followed. This protocol is designed to challenge the sensor with a range of potentially interfering compounds and to determine its degree of cross-reactivity.
1. Materials and Reagents:
-
A selection of potentially interfering compounds, including other PAHs (e.g., Benzo[a]pyrene, Anthracene, Phenanthrene, Pyrene), and structurally similar nitrogen-containing heterocyclic compounds (e.g., Acridine (B1665455), Benzo[c]acridine, Dibenz(a,j)acridine).[4][7][8]
-
High-purity solvents for the preparation of stock and working solutions (e.g., acetonitrile, methanol, or dimethyl sulfoxide).
-
Buffer solutions appropriate for the sensor's operating conditions.
2. Preparation of Standard Solutions:
-
Prepare a primary stock solution of this compound in a suitable solvent at a concentration of 1 mM.
-
Prepare a series of working standard solutions by serial dilution of the stock solution in the appropriate buffer to create a calibration curve. The concentration range should encompass the expected linear range of the sensor.
-
Prepare stock solutions of all potentially interfering compounds at the same concentration as the this compound stock solution.
3. Sensor Calibration:
-
Before conducting specificity tests, calibrate the new sensor using the prepared working standard solutions of this compound.
-
Measure the sensor's response to each concentration and plot the response as a function of the this compound concentration to generate a calibration curve.
-
Calculate the limit of detection (LOD) and the limit of quantification (LOQ) from the calibration data.
4. Cross-Reactivity Study:
-
Introduce a solution containing a high concentration of a single interfering compound to the sensor and measure the response. The concentration of the interferent should be significantly higher than the highest concentration of the this compound standard used for calibration (e.g., 10 to 100-fold higher).
-
Record the sensor's signal, if any, in the presence of the interfering compound.
-
Repeat this procedure for each of the selected interfering compounds.
-
To assess the effect of interferents on the detection of the target analyte, mix the highest concentration of the this compound standard with a high concentration of each interfering compound and measure the sensor's response.
-
Compare the response to the mixed solution with the response to the this compound standard alone.
5. Calculation of Specificity:
-
The cross-reactivity of the sensor to an interfering compound can be quantified as the ratio of the sensor's sensitivity towards the interfering compound to its sensitivity towards this compound.
-
A low cross-reactivity percentage indicates high specificity.
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is crucial for the successful execution of the specificity assessment. The following diagram, generated using the DOT language, illustrates the key steps in the protocol.
Caption: Workflow for assessing the specificity of a new sensor.
Signaling Pathway for a Hypothetical Electrochemical Sensor
For a deeper understanding of the sensor's mechanism, a signaling pathway diagram can be illustrative. The following DOT script visualizes a hypothetical signal transduction pathway for an electrochemical sensor based on molecularly imprinted polymers (MIPs).
Caption: Hypothetical signaling pathway for an MIP-based sensor.
References
- 1. DSpace [cora.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dibenz c,h acridine BCR® certified Reference Material 224-53-3 [sigmaaldrich.com]
- 6. Dibenz c,h acridine BCR® certified Reference Material 224-53-3 [sigmaaldrich.com]
- 7. Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dibenz[a,j]acridine metabolism: identification of in vitro products formed by liver microsomes from 3-methylcholanthrene-pretreated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dibenz(b,h)acridine: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Dibenz(b,h)acridine must adhere to strict safety and disposal protocols due to its classification as a hazardous substance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe management of this compound. This compound, a polycyclic aromatic hydrocarbon (PAH), is recognized as a potential carcinogen and requires careful handling to minimize exposure and environmental contamination.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. The compound is toxic if swallowed and causes serious eye damage.[1] It is also suspected of causing cancer.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye protection or a face shield.
-
Lab Coat: A lab coat or protective clothing is mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]
Spill Procedures: In case of a spill, evacuate the area and eliminate all ignition sources. Moisten the spilled material to prevent dust formation and clean up using a HEPA-filter vacuum. Place the collected material into a sealed, labeled container for disposal. Do not wash spills into the sewer system. It is imperative to treat spilled this compound as hazardous waste and contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]
Disposal Procedures for this compound Waste
The ultimate disposal of this compound must comply with all local, state, and federal regulations. As a polycyclic aromatic hydrocarbon, it is regulated as a hazardous waste. The most common and recommended disposal method for PAHs is high-temperature incineration.
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
It is listed as a member of the EPCRA Section 313 Polycyclic Aromatic Compounds (PAC) category.
-
For transportation purposes, it is classified under UN 3077: Environmentally hazardous substance, solid, n.o.s.[1]
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including pure compound, contaminated labware (e.g., gloves, weighing paper, pipette tips), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure lid to prevent leakage.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Carcinogen").
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials. This compound is incompatible with strong oxidizing agents.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the disposal contractor with a complete and accurate description of the waste, including its composition and quantity.
-
Quantitative Data for Disposal Methods
| Disposal Method | Key Parameters | Typical Values/Ranges | Notes |
| High-Temperature Incineration | Operating Temperature | 800°C to 1200°C | The after-combustion chamber temperature is crucial for the complete destruction of PAHs.[3] |
| Residence Time | 2 seconds (minimum) | Adequate residence time ensures complete combustion.[3] | |
| Destruction Efficiency | >99.99% | High destruction and removal efficiency is achievable with proper incinerator design and operation. | |
| Chemical Oxidation (Ferrate(VI)) | pH | 7.1 - 7.5 | Near-neutral pH is optimal for the oxidation of PAHs by ferrate(VI).[4] |
| Contact Time | ~68 minutes | Sufficient contact time is required for the reaction to proceed to completion.[4] | |
| Removal Efficiency | Up to 89.73% for total PAHs | Efficiency can vary depending on the specific PAH and reaction conditions.[4] |
Experimental Protocols for Chemical Destruction
While high-temperature incineration is the most common disposal method, chemical oxidation presents an alternative for the degradation of PAHs in aqueous solutions. The following provides a general methodology based on the oxidation of PAHs using ferrate(VI).
Protocol: Ferrate(VI) Oxidation of Aqueous PAH Waste
Objective: To degrade this compound in an aqueous waste stream using ferrate(VI) oxidation.
Materials:
-
Aqueous waste containing this compound
-
Potassium ferrate(VI) (K₂FeO₄) solution
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Stir plate and stir bar
-
pH meter
-
Reaction vessel (e.g., glass beaker)
Procedure:
-
Characterize the initial concentration of this compound in the aqueous waste using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Transfer a known volume of the aqueous waste to the reaction vessel.
-
Place the reaction vessel on a stir plate and begin stirring.
-
Adjust the pH of the solution to a range of 7.1-7.5 using sulfuric acid or sodium hydroxide.[4]
-
Slowly add the potassium ferrate(VI) solution to the waste solution to achieve the desired molar ratio. The optimal concentration of ferrate(VI) should be determined through preliminary experiments.
-
Allow the reaction to proceed for a contact time of approximately 68 minutes, maintaining constant stirring.[4]
-
After the reaction period, quench the reaction if necessary and prepare the sample for analysis.
-
Analyze the treated sample to determine the final concentration of this compound and calculate the degradation efficiency.
-
The treated effluent must still be disposed of as hazardous waste, as it may contain byproducts and unreacted chemicals.
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
